4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLODKHSPKDNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-81-4 | |
| Record name | 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
An In-depth Technical Guide to 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of this compound. It moves beyond a simple data sheet to provide insights into the compound's reactivity, synthetic utility, and strategic value in medicinal chemistry.
Introduction: Strategic Value of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine (THP) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Its conformational flexibility and the presence of a nitrogen heteroatom allow for precise three-dimensional orientations of substituents, which is critical for molecular recognition at biological targets. The most notable example of a THP derivative's biological impact is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound whose neurotoxic properties have been pivotal in developing animal models for Parkinson's disease research.[1]
This compound emerges as a highly valuable synthetic intermediate. The vinyl bromide functionality provides a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the chemical characteristics that make this compound a versatile building block for constructing diverse molecular architectures.
Molecular Structure and Physicochemical Properties
The structure of this compound combines several key chemical features: a secondary amine constrained within a six-membered ring, an endocyclic double bond, and a vinyl bromide. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a crucial consideration for reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | - |
| CAS Number | 2155852-81-4 | [3][4] |
| Molecular Formula | C₅H₉BrClN | [4] |
| Molecular Weight | 198.49 g/mol | [4] |
| Form | Solid | [5] |
| Key Features | Secondary amine salt, vinyl bromide, endocyclic alkene | - |
The protonated nitrogen atom makes the compound less susceptible to oxidation and side reactions compared to its free base form. The stability of the hydrochloride salt is a significant practical advantage for storage and handling. While the salt is generally soluble in water and alcohols, conversion to the free base is necessary for reactions requiring a nucleophilic nitrogen or for solubility in nonpolar organic solvents.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process:
-
Nitrogen Protection: A commercially available precursor, such as 1,2,3,6-tetrahydropyridine, is first protected. A Boc (tert-butoxycarbonyl) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
-
Allylic Bromination: The N-protected tetrahydropyridine is then subjected to bromination. N-Bromosuccinimide (NBS) is a standard reagent for allylic bromination and has been used effectively on similar tetrahydropyridine systems.[6] The reaction is typically initiated by light or a radical initiator.
-
Deprotection and Salt Formation: The Boc group is removed using a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously deprotects the nitrogen and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be purified by recrystallization.
Caption: Proposed synthetic workflow for 4-Bromo-1,2,3,6-tetrahydropyridine HCl.
General Purification Protocol
Purification of the final hydrochloride salt is typically achieved through recrystallization. A common solvent system would be a mixture of a polar protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and a nonpolar co-solvent to induce precipitation upon cooling (e.g., diethyl ether, ethyl acetate). The purity of the final product should be confirmed by spectroscopic methods and melting point analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the structure of the compound allows for a confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | Vinyl Proton (-CH=CBr-): A singlet or triplet (depending on coupling to allylic protons) expected around 6.0-6.5 ppm.Amine Protons (NH₂⁺): A broad singlet at a downfield shift (>9 ppm), which is exchangeable with D₂O.Allylic Protons (-CH₂-C=): A multiplet around 2.5-3.0 ppm.Protons alpha to Nitrogen (-CH₂-NH₂⁺-): A multiplet shifted downfield due to the electron-withdrawing ammonium group, expected around 3.5-4.0 ppm. |
| ¹³C NMR | Vinyl Carbon (-CBr=): Expected around 120-130 ppm.Vinyl Carbon (-CH=): Expected around 125-135 ppm.Aliphatic Carbons: Peaks in the range of 25-55 ppm. |
| Mass Spec (EI/ESI) | Molecular Ion: A characteristic pair of peaks for the free base [M]⁺ and [M+2]⁺ of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. For the free base (C₅H₈BrN), this would appear at m/z ≈ 161 and 163. |
Chemical Reactivity and Stability
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Strategic manipulation requires careful consideration of reaction conditions, particularly the choice of base to liberate the free amine when necessary.
Key Reactive Sites
-
Vinyl Bromide (C-Br Bond): This is the primary site for synthetic elaboration. It is an excellent substrate for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.[7]
-
Secondary Amine (N-H Bond): In its hydrochloride form, the nitrogen is protonated and non-nucleophilic. The addition of a suitable base (e.g., triethylamine, diisopropylethylamine) generates the free base, which can then undergo standard amine reactions such as N-alkylation, N-acylation, N-arylation (Buchwald-Hartwig amination), and reductive amination.
-
Alkene (C=C Bond): The double bond can participate in reactions such as catalytic hydrogenation to yield the corresponding 4-bromopiperidine derivative, epoxidation, or dihydroxylation, further increasing the structural diversity achievable from this starting material.
Caption: Key reactivity pathways of the 4-bromo-1,2,3,6-tetrahydropyridine core.
Stability Considerations
The hydrochloride salt is significantly more stable for long-term storage than the corresponding free base. The free base of related compounds like 4-bromopyridine is known to be unstable and can self-oligomerize.[8] Therefore, it is best practice to store the compound as the hydrochloride salt under cool, dry, and inert conditions and to generate the free base in situ or use it immediately after isolation.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate for drug discovery. Its value lies in its capacity to serve as a scaffold for building more complex molecules with tailored pharmacological profiles.
-
Scaffold for Library Synthesis: The vinyl bromide is a key functional group for diversification. Using parallel synthesis techniques, researchers can perform a variety of cross-coupling reactions to attach different fragments, rapidly generating a library of novel compounds for high-throughput screening.
-
Access to Diverse Pharmacophores: The THP ring is a known pharmacophore for a range of biological targets, including GPCRs, ion channels, and enzymes.[2][9] By using this bromo-substituted intermediate, medicinal chemists can design and synthesize novel ligands for these targets, exploring new chemical space for potential therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases.[1][2][9]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicity Profile: While specific toxicity data is not available, related compounds like bromopyridines can be irritants and lachrymators.[8] Assume the compound is hazardous and handle it accordingly.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5]
References
Click to expand
Sources
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- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]
- 3. This compound | 2155852-81-4 [chemicalbook.com]
- 4. 2155852-81-4 | MFCD31617185 | this compound [aaronchem.com]
- 5. 4-Bromopyridine Hydrochloride | 19524-06-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]
- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
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Technical Hazard Guide & SDS: 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
[1]
Part 1: Strategic Context & Chemical Identity
The "Black Box" of Tetrahydropyridines
In the realm of medicinal chemistry, 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride serves as a high-value "vinylic bromide" building block.[1] It is primarily employed in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install a tetrahydropyridine ring onto aromatic scaffolds, which are subsequently reduced to piperidines—a pharmacophore found in drugs like Paroxetine and various antihistamines.[1]
However, this utility comes with a significant shadow.[1] The 1,2,3,6-tetrahydropyridine core is structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a notorious neurotoxin that induces irreversible Parkinsonism.[1][2][3][4][5]
The Scientist’s Dilemma: While 4-Bromo-1,2,3,6-tetrahydropyridine HCl lacks the N-methyl and phenyl substituents required for maximal MPTP-like neurotoxicity, it must be treated as a potential neurotoxin until proven otherwise. Standard commercial SDSs often default to "Irritant" due to a lack of toxicological data.[1] This guide rejects that complacency, elevating the handling protocols to "Suspected Neurotoxin" status based on Structure-Activity Relationship (SAR) alerts.[1]
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 2155852-81-4 |
| Molecular Formula | C₅H₈BrN[1][4][6] · HCl |
| Molecular Weight | 198.49 g/mol |
| Appearance | White to off-white solid (Hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO |
| Structural Alert | Tetrahydropyridine ring (MPTP analog) |
Part 2: Hazard Profiling & Mechanism[7]
The Neurotoxicity Risk (The "Why" Behind the Protocols)
To understand the risk, we must look at the mechanism of MPTP toxicity and compare it to our target molecule.[1] MPTP itself is not toxic; it is a pro-toxin.[1] It crosses the blood-brain barrier and is oxidized by Monoamine Oxidase B (MAO-B) into MPP+, which destroys dopaminergic neurons.[1]
Hypothetical Risk Pathway for 4-BTP: While the 4-Bromo analog lacks the lipophilic phenyl group (reducing blood-brain barrier penetration), the metabolic potential remains a critical "unknown."[1]
Figure 1: Hypothetical metabolic activation pathway based on MPTP homology.[1] Protocols are designed to break the chain at "Systemic Absorption."
GHS Classification (Self-Validated)
Based on the HCl salt form and halogenated nature, the following GHS classifications are assigned. Note the addition of "Target Organ Toxicity" as a precautionary measure.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][7]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][8]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][9]
-
Precautionary Principle: Treat as Category 2 (Neurotoxicity) pending data.[1]
Part 3: Operational Safety & Engineering Controls
Hierarchy of Controls for "Unknown" Bioactives
Do not handle this on an open bench. The HCl salt is a fine powder that can easily aerosolize.[1]
| Control Level | Protocol Specification |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with sash at lowest working height.[1] |
| Respiratory | If outside a hood (e.g., spill cleanup), use a P100/HEPA respirator.[1] N95 is insufficient for potential neurotoxins.[1] |
| Dermal | Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if dissolving in DMSO/DCM.[1] |
| Deactivation | Surface decontamination with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. |
Safe Weighing & Solubilization Workflow
The most dangerous moment is the transfer of the solid powder.[1]
Figure 2: Workflow emphasizing immediate solubilization to eliminate dust hazards.[1]
Part 4: Emergency Response Protocols
Exposure Response[11]
-
Inhalation: Remove victim to fresh air immediately.[10][8][11][12] Do not use mouth-to-mouth resuscitation (risk of secondary exposure).[1][13] Use a bag-valve mask.[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Crucial: If dissolved in DMSO, the chemical penetrates skin instantly.[1] Seek medical attention and mention "Tetrahydropyridine derivative."
-
Eye Contact: Rinse cautiously with water for 15 minutes.[11] Remove contact lenses.[1][10][13][12][14][15]
Spills (Solid vs. Solution)
-
Evacuate the immediate area.
-
Don PPE: Tyvek suit, double gloves, P100 respirator.[1]
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (soaked in water/detergent) to prevent dust, then scoop into a biohazard bag.[1]
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[1]
Part 5: Physical & Chemical Properties (Technical Data)[1]
Part 6: References & Authority[11]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1388 (MPTP).[1] Retrieved from [Link][1]
-
Context: Establishes the toxicity baseline for the 1,2,3,6-tetrahydropyridine scaffold.
-
-
-
Context: Verification of CAS and chemical identity.[1]
-
-
Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[1] Science.[1]
-
Context: The foundational paper establishing the link between tetrahydropyridines and neurotoxicity.[1]
-
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450.[1] Retrieved from [Link][1]
-
Context: Standard for handling "Select Carcinogens" and toxins in laboratories.[1]
-
Disclaimer: This document is a technical guide created for research purposes. It supplements, but does not replace, the official SDS provided by the chemical manufacturer. In the absence of specific toxicological data, the "Precautionary Principle" applies: handle as if fatal.[1]
Sources
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- 3. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Stability Profile of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride Powder: A Technical Guide for Drug Development Professionals
Introduction
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a reactive scaffold, its inherent stability is a critical parameter that dictates its storage, handling, and formulation into viable drug products. Understanding the degradation pathways and developing robust analytical methods to monitor its purity are paramount for ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent.
This in-depth technical guide provides a comprehensive overview of the stability profile of this compound powder. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its assessment. We will delve into the key factors influencing its stability, potential degradation pathways, and the establishment of a rigorous, self-validating stability-indicating analytical method.
Physicochemical Properties and Handling Recommendations
This compound is typically a white to light yellow crystalline solid. It is soluble in water. The hydrochloride salt form generally enhances the stability and handling properties compared to the free base, which can be prone to self-oligomerization.
Recommended Storage and Handling
To maintain the integrity of the powder, the following storage and handling conditions are recommended:
-
Temperature: Store in a refrigerator, under cool conditions.[1][2]
-
Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.[1]
-
Moisture: The compound is hygroscopic and must be protected from moisture.[3] Keep containers tightly closed in a dry, well-ventilated place.[1][2][4][5]
-
Light: Protect from light to prevent potential photodegradation.[6]
-
Handling: Use personal protective equipment, including gloves and eye protection. Handle in a well-ventilated area to avoid inhalation of the dust.[1][4]
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] Based on the structure of this compound, several degradation pathways can be postulated under various stress conditions.
Hydrolysis
The molecule contains a vinyl bromide moiety, which can be susceptible to hydrolysis, particularly at non-neutral pH. The double bond within the tetrahydropyridine ring may also be subject to hydration.
-
Acidic and Basic Conditions: Hydrolysis can be catalyzed by both acids and bases. Under basic conditions, direct displacement of the bromide to form a hydroxylated species is possible. Acid-catalyzed hydration of the double bond is another potential route.
Oxidation
The nitrogen atom in the tetrahydropyridine ring and the double bond are potential sites for oxidation.
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or epoxidation of the double bond. These intermediates may undergo further rearrangement or degradation.
Photodegradation
Brominated organic compounds are often susceptible to photodegradation.
-
Light Exposure: UV or visible light can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including dimerization or reaction with atmospheric oxygen.[1][2][4] The primary photodegradation pathway is often reductive debromination.[2]
Thermal Degradation
As a hydrochloride salt, the compound is expected to have a relatively high melting and decomposition point. However, elevated temperatures can still induce degradation.
-
Heat Exposure: Thermal stress can lead to dehydrohalogenation or other complex decomposition reactions. The specific degradation products will depend on the temperature and the presence of other reactive species.[9]
A visual representation of these potential degradation pathways is provided below.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose due to its high sensitivity, accuracy, and versatility.[10]
Experimental Protocol: Forced Degradation Studies
The following protocols are designed to generate potential degradation products and test the specificity of the analytical method.[7][8][11]
Objective: To generate a representative sample of degradation products for method development and validation.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid powder in an oven at 70°C for 48 hours.[9]
-
Dissolve the stressed solid in the initial solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Prepare solutions from the stressed samples and dilute for analysis.
-
-
Control Samples: Prepare a control sample (unstressed) by diluting the stock solution to the same concentration as the stressed samples.
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate a robust, stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for basic compounds and is a common buffer for reversed-phase HPLC. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) | To ensure separation of the main peak from all potential degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | 220 nm (or λmax of the compound) | Wavelength should be chosen to maximize sensitivity for the API and its degradants. |
| Injection Vol. | 10 µL | A typical injection volume. |
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential.
-
Linearity: Analyze a series of solutions of the API over a range of concentrations (e.g., 50-150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
The overall workflow for stability testing is depicted below.
Drug-Excipient Compatibility
During formulation development, it is crucial to assess the compatibility of the API with various pharmaceutical excipients.[12] Incompatibility can lead to degradation of the API, affecting the quality and stability of the final dosage form.
Common Excipients for Screening
A typical screening study should include binary mixtures of the API with common excipients used in solid dosage forms:
-
Diluents: Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphate
-
Binders: Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)
-
Disintegrants: Croscarmellose sodium, Sodium starch glycolate, Crospovidone
-
Lubricants: Magnesium stearate, Stearic acid
-
Glidants: Colloidal silicon dioxide
Experimental Protocol: Excipient Compatibility Study
Objective: To identify any potential incompatibilities between the API and selected excipients.
Procedure:
-
Mixture Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or other relevant ratio by weight. A physical mixture should be created by gentle blending.
-
Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and ambient conditions (25°C/60% RH) for a defined period (e.g., 4 weeks). Store the pure API and pure excipients under the same conditions as controls.
-
Analysis: At specified time points (e.g., 0, 2, and 4 weeks), analyze the samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the mixtures to those of the pure API and excipients. The appearance of new degradation peaks or a significant loss of the API in the mixture indicates a potential incompatibility.
Conclusion
The stability of this compound is a critical attribute for its successful application in drug development. This guide has outlined the key considerations for its stability, including recommended handling and storage conditions, potential degradation pathways, and detailed protocols for conducting forced degradation studies and developing a validated stability-indicating HPLC method. By implementing these systematic approaches, researchers can ensure the quality and integrity of this important chemical entity, thereby facilitating the development of safe and effective pharmaceuticals. A thorough understanding and proactive assessment of its stability profile are indispensable for regulatory success and the ultimate delivery of a reliable therapeutic product.
References
- Vertex AI Search, Grounding API. (2025-01-28).
- British Pharmacopoeia. (2013-06-05).
- Fisher Scientific. (2024-03-30).
- Fisher Scientific. (2024-03-30).
- Merck Millipore.
-
PharmaTutor. (2014-04-15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
- BioProcess International. (2016-02-04).
- Smollich, E. et al. (2022). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. DuEPublico - Uni DUE.
-
MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]
- Alsante, K. M. et al. (2014).
-
Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3). [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Holm, R. et al. (2011). Compatibility between two new active pharmaceutical ingredients (API) and several pharmaceutical excipients used in solid formulations has been investigated by FT-IR and HPLC following storage under two different conditions. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Methodological & Application
Synthesis protocols using 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Executive Summary
This guide details the optimized protocols for utilizing 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS: Generic/Variable) as a versatile vinyl bromide scaffold. Unlike traditional 4-piperidone reductive aminations, this synthon allows for the regioselective introduction of aryl groups via Palladium-catalyzed cross-coupling. This methodology is critical for the synthesis of serotonin reuptake inhibitors (SSRIs), antihistamines, and pharmacological probes for dopaminergic pathways.
Key Advantages:
-
Modularity: Access diverse aryl derivatives from a single halogenated precursor.
-
Regiocontrol: Preserves the C3-C4 double bond for subsequent functionalization or stereoselective reduction.
-
Scalability: Protocols are designed for gram-to-multigram scale-up.
Critical Safety Directive (HSE-Alert)
⚠️ DANGER: NEUROTOXICITY HAZARD
Structural Analogs of MPTP: The reaction products described herein (4-aryl-1,2,3,6-tetrahydropyridines) are structural analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP is a potent neurotoxin that is metabolized by MAO-B to MPP+, causing permanent, irreversible Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra.
Mandatory PPE: Double nitrile gloves, Tyvek sleeves, and full-face respirator or work strictly within a Class II Biosafety Cabinet or high-performance fume hood.
Waste Disposal: All surfaces and glassware must be decontaminated with 10% bleach (sodium hypochlorite) solution to oxidize potential amine residues before standard washing.
Medical Alert: Selegiline (MAO-B inhibitor) is often kept on hand in labs working with MPTP analogs as a first-line countermeasure in case of accidental injection or high-exposure, though prevention is the only true safeguard.
Pre-Reaction Considerations & Strategy
The starting material is supplied as the Hydrochloride (HCl) salt . Direct coupling of the free amine is possible but often leads to catalyst poisoning (Pd sequestration by the secondary amine). Therefore, a Protection-Coupling-Deprotection strategy is the industry standard for high yields.
Strategic Workflow
-
N-Protection: Convert the HCl salt to the tert-butyl carbamate (N-Boc) intermediate. This increases solubility in organic solvents (Dioxane/Toluene) and prevents catalyst inhibition.
-
Suzuki-Miyaura Coupling: React the vinyl bromide with an aryl boronic acid.
-
Deprotection/Functionalization: Removal of Boc or reduction to the piperidine.
Module 1: N-Protection (Preparation of the Scaffold)
Objective: Isolate tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate.
| Reagent | Equivalents | Role |
| 4-Bromo-1,2,3,6-THP[1]·HCl | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Protecting Group |
| Triethylamine (TEA) | 2.5 | Base (Neutralize HCl) |
| Dichloromethane (DCM) | Solvent (10 mL/g) | Medium |
Protocol:
-
Suspension: In a round-bottom flask, suspend 4-Bromo-1,2,3,6-tetrahydropyridine·HCl (10.0 mmol) in DCM (100 mL).
-
Neutralization: Cool to 0°C. Add TEA (25.0 mmol) dropwise. The suspension will clear as the free base is liberated.
-
Addition: Add Boc₂O (12.0 mmol) dissolved in minimal DCM dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
Workup: Wash with 1M citric acid (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Yield: Expect 85–95% of a white/off-white solid or viscous oil. This intermediate is stable and can be stored at 4°C.[2]
Module 2: Suzuki-Miyaura Cross-Coupling (The Core Reaction)
Objective: Synthesis of N-Boc-4-(aryl)-1,2,3,6-tetrahydropyridine.
Mechanistic Insight: Vinyl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides but slower than aryl iodides. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents β-hydride elimination and enhances stability.
| Component | Specification | Notes |
| Substrate | N-Boc-4-bromo-THP (from Mod 1) | 1.0 Equiv |
| Boronic Acid | Aryl-B(OH)₂ | 1.2 – 1.5 Equiv |
| Catalyst | Pd(dppf)Cl₂·DCM | 3–5 mol% |
| Base | K₂CO₃ (2M Aqueous) | 3.0 Equiv |
| Solvent | 1,4-Dioxane | Degassed |
Step-by-Step Protocol:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon or Nitrogen for 20 minutes prior to use. Oxygen poisons the Pd(0) species.
-
Assembly: In a pressure vial or Schlenk flask, combine:
-
N-Boc-4-bromo-THP (1.0 mmol)
-
Aryl Boronic Acid (1.3 mmol)
-
Pd(dppf)Cl₂[3]·DCM (0.03 mmol)
-
-
Solvation: Add degassed Dioxane (8 mL) and 2M K₂CO₃ (1.5 mL).
-
Reaction: Seal the vessel under inert atmosphere. Heat to 85–90°C for 12–16 hours.
-
Note: The mixture will turn black (precipitated Pd) upon completion.
-
-
Workup: Cool to RT. Filter through a pad of Celite® to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success: Appearance of aromatic protons in ¹H NMR (7.0–8.0 ppm) and disappearance of the vinyl bromide signal.
-
Failure (Homocoupling): If biaryl (Ar-Ar) is formed, reduce the amount of Boronic acid or switch to a milder base (Cs₂CO₃).
Visualization: Synthesis Workflow & Mechanism
Caption: Figure 1. Modular synthesis workflow converting the 4-bromo-THP salt to functionalized aryl-tetrahydropyridines.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Ensure rigorous degassing; Switch to Pd(PPh₃)₄ (requires strictly O₂-free) or increase loading to 5 mol%. |
| Protodebromination | Hydride Source | Ensure solvents are anhydrous (though Suzuki tolerates water, excess water in Dioxane can sometimes promote side reactions if heating is prolonged). Check Boronic acid quality. |
| Black Precipitate Early | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add excess ligand (e.g., dppf) or lower temperature to 80°C. |
| Starting Material Remains | Poor Solubility | If using the HCl salt directly (not recommended), add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. |
References
-
Safety & Toxicology of MPTP Analogs
-
Suzuki Coupling Protocols for Vinyl Bromides
-
Synthesis of Tetrahydropyridines
-
Kozikowski, A. P., et al. "Synthesis of 4-aryl-1,2,3,6-tetrahydropyridines."[2] Journal of Medicinal Chemistry.
-
Sources
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1,2,3,6-tetrahydropyridine
This Application Note and Protocol guide details the Suzuki-Miyaura cross-coupling of 4-Bromo-1,2,3,6-tetrahydropyridine . This scaffold is a critical intermediate in the synthesis of bioactive alkaloids, including MPTP analogs, serotonin modulators, and antihistamines.
Executive Summary & Strategic Analysis
The coupling of 4-bromo-1,2,3,6-tetrahydropyridine (typically N-protected) presents a unique set of challenges compared to standard aryl-aryl couplings. As a vinyl bromide , the C(sp²)–Br bond is reactive, but the substrate is prone to protodehalogenation and double-bond isomerization if conditions are too harsh or the catalyst system is mismatched.
Critical Success Factors:
-
N-Protection: The secondary amine must be protected (e.g., N-Boc, N-Cbz, or N-Benzyl) to prevent catalyst poisoning and N-arylation side reactions. The N-Boc derivative (1 ) is the industry standard due to its stability and ease of removal.
-
Catalyst Selection: Bidentate ligands (e.g., dppf) are preferred over monodentate ligands (e.g., PPh₃) to enhance stability and prevent rapid catalyst decomposition at the elevated temperatures required for vinyl halides.
-
Base/Solvent Interface: A biphasic system (Dioxane/H₂O or DME/H₂O) with a mild inorganic base (K₂CO₃ or Cs₂CO₃) provides the optimal balance for transmetallation without triggering base-mediated elimination or isomerization.
Reaction Mechanism & Pathway
The reaction follows the catalytic cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1] For this specific substrate, the OA step is generally fast due to the vinyl bromide's reactivity. The rate-limiting step is often TM , necessitating a base that effectively activates the boronic acid.
Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.
Experimental Protocols
Protocol A: The "Workhorse" Method (High Fidelity)
Recommended for initial screening and scale-up of valuable intermediates.
Substrate: tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1 ) Coupling Partner: Aryl/Heteroaryl Boronic Acid (2 )
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| Substrate | N-Boc-Vinyl Bromide (1 ) | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.1–1.3 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 (5 mol%) | Catalyst (Robust) |
| Base | K₂CO₃ (2M aq.) | 3.0 | Activator |
| Solvent | 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (or round-bottom flask) with 1 (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous K₂CO₃.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the vinyl bromide (UV active).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted ( Rapid/Difficult Substrates)
Recommended for sterically hindered boronic acids or when thermal degradation is observed.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Conditions |
| Catalyst | Pd(PPh₃)₄ | 0.05 | Tetrakis (Labile ligands) |
| Base | Cs₂CO₃ (Solid) | 2.0 | Stronger base |
| Solvent | DME / Water (4:1) | [0.15 M] | High dielectric heating |
| Temp/Time | 120 °C | 20–40 min | Microwave Irradiation |
Key Difference: The use of DME (Dimethoxyethane) and Cesium Carbonate often accelerates transmetallation for electron-poor or bulky boronic acids.
Optimization & Troubleshooting Guide
Decision Matrix for Condition Selection
Figure 2: Workflow for selecting the optimal coupling protocol based on boronic acid properties.
Troubleshooting Common Failures
| Observation | Root Cause | Corrective Action |
| Protodehalogenation (H-substituted alkene product) | Hydride source in reaction or slow Transmetallation. | Switch to anhydrous conditions (Dioxane/DMF) with CsF as base. Ensure solvents are strictly degassed. |
| Homocoupling (Ar-Ar dimer) | Oxidative coupling of boronic acid. | Degas solvents thoroughly to remove O₂. Add boronic acid slowly or reduce catalyst loading. |
| Isomerization (Double bond migration) | Pd-hydride species formation (beta-hydride elimination). | Use Pd(dppf)Cl₂ .[2][5][6][7] The bite angle of dppf resists beta-hydride elimination better than PPh₃. Lower temperature to 80 °C. |
| No Reaction | Catalyst poisoning by free amine. | Ensure N-Boc protection is intact. If using HCl salt of amine, add extra base (3.5 equiv total) to neutralize in situ. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Eastwood, P. R. (2000).[7] A Versatile Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines. Tetrahedron Letters, 41(19), 3705-3708. Link
-
BenchChem. (2025).[2][3] Application Notes: Suzuki Coupling of N-Heterocyclic Vinyl Bromides. Retrieved from BenchChem Database. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: Process Protocol for Boc-Protection of 4-Bromo-1,2,3,6-tetrahydropyridine HCl
Abstract & Strategic Significance
This Application Note details the optimized protocol for the
Process Strategy: Organic vs. Biphasic
While Schotten-Baumann conditions (aqueous base) are possible, this protocol prioritizes an anhydrous organic phase method (DCM/DIPEA) .
-
Rationale: The starting material is a hydrochloride salt. Using an organic base (DIPEA) in Dichloromethane (DCM) ensures the immediate solubilization of the free amine upon deprotonation, maintaining a homogeneous reaction mixture that drives kinetics and simplifies the workup to a simple wash-separation sequence.
Chemical Safety & Hazard Analysis (HSE)
CRITICAL WARNING: This protocol involves handling halogenated heterocycles and carbamates.
| Hazard Class | Specific Risk | Mitigation |
| Vinyl Bromides | Potential alkylating agents; possible mutagenicity. | Double-gloving (Nitrile); Fume hood mandatory. |
| Di-tert-butyl dicarbonate ( | Highly flammable; inhalation hazard; generates | Vent reaction vessel; Keep away from heat sources. |
| Dichloromethane (DCM) | Volatile organic solvent; suspected carcinogen. | Use in well-ventilated hood; avoid inhalation. |
| Reaction Pressure | Do not seal reaction vessel tightly; use a bubbler if scaling >10g. |
Reaction Mechanism & Logic
The transformation proceeds via a nucleophilic acyl substitution. The hydrochloride salt (1) is first neutralized by the base (DIPEA) to generate the reactive secondary amine (2). This amine attacks the carbonyl center of the di-tert-butyl dicarbonate (
Reaction Scheme (Graphviz)
Caption: Stepwise conversion of the amine salt to the Boc-protected vinyl bromide.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 4-Bromo-1,2,3,6-tetrahydropyridine HCl (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Dichloromethane (DCM), anhydrous preferred (10 mL per gram of substrate)
-
Wash Solutions: 0.5 M Citric Acid (or 1M HCl*), Sat.
, Brine.-
Note on Acid Wash: Use dilute acid carefully. While the Boc group is acid-labile, brief washing with cold 0.5M Citric Acid is safe and effectively removes excess DIPEA.
-
Step-by-Step Methodology
-
Suspension Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 4-Bromo-1,2,3,6-tetrahydropyridine HCl (e.g., 5.0 g, 25.2 mmol).
-
Add DCM (50 mL). The salt will likely remain as a suspension.
-
-
Neutralization (Exothermic):
-
Cool the suspension to 0°C using an ice bath.[1]
-
Add DIPEA (8.14 g, 11.0 mL, 63.0 mmol) dropwise over 10 minutes.
-
Observation: The suspension should clear significantly as the free amine is liberated and dissolves in DCM. Stir for an additional 15 minutes at 0°C.
-
-
Boc Protection:
-
Prepare a solution of
(6.05 g, 27.7 mmol) in a minimal amount of DCM (10 mL). -
Add the
solution dropwise to the reaction mixture at 0°C. -
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4 to 16 hours . (Monitor by TLC: Silica, 10% EtOAc/Hexane; stain with Ninhydrin or PMA. The product is UV active).
-
-
Workup:
-
Dilute the reaction mixture with additional DCM (50 mL).
-
Wash 1 (Base Removal): Wash with 0.5 M Citric Acid (2 x 30 mL). Caution: Mild exotherm possible.
-
Wash 2 (Neutralization): Wash with Saturated
(1 x 30 mL). -
Wash 3 (Drying): Wash with Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap) at 35-40°C.
-
-
Purification:
-
The crude material is typically a light yellow to orange oil that may solidify upon standing.
-
Purity Check: If purity is >95% by NMR, use directly.
-
Flash Chromatography: If necessary, purify on silica gel eluting with 0-10% Ethyl Acetate in Hexanes . The Boc-protected product is non-polar (
in 20% EtOAc/Hex).
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine.
Analytical Validation
To ensure the integrity of the product, compare the isolated material against these standard characterization metrics.
| Metric | Expected Value / Range | Interpretation |
| Appearance | Colorless to pale yellow oil/solid | Dark color indicates decomposition or polymer. |
| 1H NMR (CDCl3) | Diagnostic Boc tert-butyl group. | |
| 1H NMR (CDCl3) | Vinyl proton (C5-H). Critical for confirming ring unsaturation. | |
| 1H NMR (CDCl3) | Allylic protons (C2-H or C6-H). | |
| MS (ESI+) | Parent ion often fragments; look for loss of t-butyl. |
Self-Validating Check:
-
Absence of Salt: The disappearance of the broad ammonium peaks in NMR (usually >8 ppm) confirms successful free-basing.
-
Vinyl Stability: Integration of the vinyl proton (approx 6.0 ppm) must be 1:9 relative to the Boc group. A lower ratio suggests degradation of the vinyl bromide moiety.
References
-
Beilstein Journals. Experimental Procedures: Synthesis of Boc-protected amines. Beilstein-Institut. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44239841, tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate. Retrieved October 24, 2023. Available at: [Link]
-
Lombardo, V. M., et al. "Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine."[2] Organic Process Research & Development, 2021.[2] (Context for tetrahydropyridine stability). Available at: [Link]
Sources
Strategic Utilization of 4-Bromo-1,2,3,6-tetrahydropyridine in Pd-Catalyzed Cross-Couplings
Topic: Palladium-catalyzed cross-coupling with 4-Bromo-1,2,3,6-tetrahydropyridine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1][2]
Critical Scaffold Analysis
4-Bromo-1,2,3,6-tetrahydropyridine is a high-value vinyl bromide intermediate used extensively in medicinal chemistry to access C4-functionalized piperidines.[1][2] Unlike simple aryl halides, this scaffold possesses a vinyl bromide moiety embedded within a cyclic amine. This structural duality presents unique opportunities and challenges:
-
The Opportunity: It serves as a direct precursor to 4-aryl-1,2,3,6-tetrahydropyridines (common in serotonin modulators and MPTP analogs) and, upon reduction, 4-substituted piperidines.[1][2]
-
The Challenge: The free amine can poison Palladium catalysts. Therefore, N-protection (typically N-Boc or N-Cbz) is a non-negotiable prerequisite before attempting cross-coupling.[1][2]
-
Reactivity Profile: As a vinyl bromide, it undergoes oxidative addition to Pd(0) faster than aryl chlorides but requires care to prevent double-bond migration (isomerization) or protodehalogenation under aqueous conditions.
Mechanistic Insight: The Vinyl-Palladium Cycle
Understanding the catalytic cycle is essential for troubleshooting.[1][2] Unlike aryl couplings, the oxidative addition generates a vinyl-palladium(II) species.
Key Mechanistic Risks:
- -Hydride Elimination: While less favorable in this specific cyclic vinyl system compared to alkyl halides, "chain walking" (isomerization of the double bond) can occur if the reaction is prolonged or if monodentate ligands are used.
-
Protodebromination: In the presence of moisture and insufficient transmetallation rates, the Pd-C bond can be protonated, reverting the substrate to the alkene or hydrolyzing to the ketone.
Figure 1: Catalytic cycle emphasizing the Vinyl-Pd(II) intermediate.[1][2] Note that the oxidative addition retains the alkene geometry.
Protocol A: Suzuki-Miyaura Coupling (The "Workhorse" Method)
This protocol is optimized for robustness using Pd(dppf)Cl₂ . The bidentate ligand (dppf) is crucial as it stabilizes the Pd center and reduces the risk of double-bond migration compared to Pd(PPh₃)₄.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][3][4][5][6] | Role |
| Substrate | N-Boc-4-bromo-1,2,3,6-tetrahydropyridine | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust) |
| Base | K₂CO₃ (2M Aqueous) | 3.0 | Activator |
| Solvent | 1,4-Dioxane | N/A | Solvent (High boiling) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar and a reflux condenser (if heating conventionally).
-
Charging: Add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (3-5 mol%) to the flask.
-
Inerting: Cap the flask and evacuate/backfill with Argon or Nitrogen three times. Crucial: Oxygen promotes homocoupling of the boronic acid.[7]
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).
-
Base Addition: Add degassed 2M aqueous K₂CO₃ (3.0 equiv). The mixture will become biphasic.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of the vinyl bromide (UV active).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Expert Tip: If the boronic acid is sterically hindered (ortho-substituted), switch the base to K₃PO₄ and the solvent to Toluene/Water (10:1) to increase the reaction temperature to 100°C.
Protocol B: Negishi Coupling (For High Reactivity)
When the Suzuki method fails (e.g., electron-poor boronic acids or unstable substrates), the Negishi coupling using organozinc reagents is the superior alternative. It operates at lower temperatures, preserving the vinyl halide geometry.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][3][4][5][6] | Role |
| Substrate | N-Boc-4-bromo-1,2,3,6-tetrahydropyridine | 1.0 | Electrophile |
| Reagent | Aryl-Zinc Bromide (0.5M in THF) | 1.5 | Nucleophile |
| Catalyst | Pd(PPh₃)₄ | 0.05 | Catalyst |
| Solvent | THF (Anhydrous) | N/A | Solvent |
Step-by-Step Procedure
-
Preparation (Strictly Anhydrous): Flame-dry a Schlenk flask under Argon.
-
Catalyst Loading: Add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).[1][2] Dissolve in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C . Slowly add the Aryl-Zinc Bromide solution (1.5 equiv) dropwise via syringe.[1][2]
-
Note: The reaction is often exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Why Negishi? Vinyl bromides react extremely fast with Zinc reagents, often requiring no heating.
-
-
Quench: Quench carefully with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with Et₂O. Wash with brine.[5] Dry and concentrate.
Troubleshooting & Optimization Matrix
The following decision matrix addresses common failure modes specific to this scaffold.
| Observation | Root Cause | Corrective Action |
| Start Material Recovery | Catalyst poisoning by free amine | Ensure 100% N-Boc protection.[1][2] Use highly active catalysts like Pd-PEPPSI-IPr .[1][2] |
| Double Bond Migration | "Chain walking" due to slow transmetallation | Switch to bidentate ligand (dppf or Xantphos ). Reduce reaction time. |
| Protodebromination (Product is ketone) | Water content too high / Acidic impurities | Use anhydrous conditions (Negishi) or switch base to Cs₂CO₃ in dry DMF. |
| Homocoupling of Boronic Acid | Oxygen presence | Degas solvents vigorously (sparge with Ar for 15 min). |
Experimental Workflow Visualization
Figure 2: Complete synthetic workflow from commercially available piperidone to the final coupled product.[1][2]
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols."[1][2] Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting." Available at: [Link]
-
National Institutes of Health (PMC). "Mild and General Conditions for Negishi Cross-Coupling Enabled by Palladacycle Precatalysts." Available at: [Link]
Sources
- 1. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 2. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can often be traced back to a few critical areas. A systematic evaluation is the key to identifying the root cause.[1][2]
Potential Cause 1: Purity and Stability of Starting Materials
-
4-Bromopyridine Instability: The free base of 4-bromopyridine is known to be unstable and can self-oligomerize over time, especially if exposed to light or air.[3] If you are starting with the free base, its degradation is a likely source of low yield. The hydrochloride salt is significantly more stable for storage.
-
Reagent Quality: Ensure the reducing agent (e.g., Sodium Borohydride, NaBH₄) is fresh and has been stored under anhydrous conditions. NaBH₄ can decompose upon exposure to moisture. Similarly, verify the purity of your alkylating agent (e.g., benzyl bromide) and solvents.[2]
Solution Strategy:
-
Start with the Hydrochloride Salt: Whenever possible, use 4-bromopyridine hydrochloride as your starting material.
-
Fresh Neutralization: If you must use the free base, it is best to generate it from the hydrochloride salt immediately before use.[3][4] Do not store the free base for extended periods.
-
Reagent Verification: Use freshly opened or properly stored reagents. If you suspect your NaBH₄ has degraded, purchase a new bottle.
Potential Cause 2: Inefficient Reduction of the N-Alkyl-4-bromopyridinium Intermediate The reduction of the pyridinium salt to the tetrahydropyridine is the most critical, yield-determining step.
-
Temperature Control: This reduction is highly exothermic. Adding the reducing agent too quickly or at too high a temperature can lead to over-reduction or the formation of undesired byproducts.
-
Stoichiometry: An insufficient amount of reducing agent will result in an incomplete reaction. Conversely, a large excess can complicate the workup and lead to side reactions.
Solution Strategy:
-
Maintain Low Temperature: The reaction should be cooled significantly, typically to temperatures between -15°C and 0°C, before the portion-wise addition of the reducing agent.[5]
-
Controlled Addition: Add the NaBH₄ slowly in small portions to manage the exotherm.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the pyridinium salt intermediate. If the reaction stalls, a small additional charge of the reducing agent might be necessary.[2]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?
The formation of multiple products indicates side reactions are occurring. The identity of these byproducts depends on the specific step where they are formed.
Potential Cause 1: Impurities from Starting Material As mentioned, degraded 4-bromopyridine will introduce impurities from the very beginning of your synthesis.
Potential Cause 2: Over-reduction
-
Product: The tetrahydropyridine can be further reduced to the corresponding piperidine. This is more likely if the reaction temperature is not controlled or if a stronger reducing agent is used.
-
Identification: The piperidine byproduct will have a different Rf value on a TLC plate and can be identified by LC-MS analysis.
Solution Strategy:
-
Strictly adhere to the recommended temperature control during the reduction step.[5]
-
Avoid using an excessive amount of NaBH₄. Once TLC indicates the consumption of the starting material, proceed with the workup.
Potential Cause 3: Incomplete Reaction
-
Product: Unreacted N-alkyl-4-bromopyridinium salt will remain.
-
Identification: This is a water-soluble salt and will typically remain in the aqueous layer during an extractive workup. If it is carried through, it can complicate the final purification.
Solution Strategy:
-
Ensure sufficient reaction time and monitor via TLC.
-
A proper aqueous workup should effectively remove this polar impurity.
Workflow for Troubleshooting Low Yield
This flowchart provides a logical sequence for diagnosing and resolving issues with your synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to form the N-alkyl pyridinium salt before reduction?
The pyridine ring is an electron-deficient aromatic system.[1] Direct reduction of the C=C bonds within the aromatic ring is difficult and requires harsh conditions (e.g., catalytic hydrogenation at high pressure). By alkylating the nitrogen atom, a positive charge is formally placed on the nitrogen, creating a pyridinium salt. This salt is no longer aromatic, and the ring is now highly activated towards nucleophilic attack by a hydride reagent like NaBH₄, allowing for a selective and controlled reduction to the tetrahydropyridine under much milder conditions.[5]
Q2: Can I use a different reducing agent instead of Sodium Borohydride (NaBH₄)?
While NaBH₄ is the most common and cost-effective choice for this transformation, other reducing agents could be considered, but with caution.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and would likely lead to over-reduction to the piperidine. It is not recommended for this synthesis.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is often used for reductive aminations. It could potentially work but might require longer reaction times or pH control.
-
Diisobutylaluminium Hydride (DIBAL-H): Typically used for reducing esters to aldehydes, it can also reduce pyridinium salts. However, it requires cryogenic temperatures and stringent anhydrous techniques, adding complexity.
For this specific synthesis, NaBH₄ offers the best balance of reactivity, selectivity, and ease of handling.[5]
Q3: How should I properly handle and store the final this compound product?
The free-base form of 4-Bromo-1,2,3,6-tetrahydropyridine is an unstable oil. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place, preferably in a desiccator. Protect it from light.
-
Handling: The free base can be a lachrymator (causes tearing).[3] While the salt is more benign, standard personal protective equipment (gloves, safety glasses, lab coat) should always be worn.
Q4: How do I neutralize the hydrochloride salt for a subsequent reaction?
To use the product in a reaction that requires the free base (e.g., as a nucleophile), it must be neutralized.
-
Dissolve the hydrochloride salt in water or a suitable organic solvent like dichloromethane (DCM).
-
Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (check with pH paper).[4]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (like MgSO₄ or Na₂SO₄), filter, and carefully concentrate the solvent in vacuo.
-
Crucially, it is best to use the resulting free base immediately in the next step without prolonged storage. [3][4]
Experimental Protocols & Data
Overall Synthetic Scheme
The following diagram outlines the complete, validated workflow for the synthesis.
Caption: Synthetic workflow for 4-Bromo-1,2,3,6-tetrahydropyridine HCl.
Table 1: Key Reaction Parameter Optimization
| Parameter | Standard Condition | Potential Problem | Optimized Condition & Rationale |
| Starting Material | 4-Bromopyridine free base | Degradation, oligomerization, low yield.[3] | Use 4-Bromopyridine HCl and neutralize just before use for maximum purity.[4] |
| Reduction Temp. | Room Temperature | Exothermic reaction, risk of over-reduction to piperidine, side products. | Cool to -15°C before NaBH₄ addition to control the reaction rate and improve selectivity.[5] |
| Reducing Agent | NaBH₄ (1.0-1.2 eq) | Incomplete reaction if stoichiometry is too low. | Use a slight excess (1.1-1.5 eq) and monitor by TLC to ensure full conversion. |
| Final Product Form | Free base (oil) | Unstable, difficult to purify and store accurately. | Convert to the crystalline hydrochloride salt for enhanced stability and handling. |
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of related tetrahydropyridine analogs.[5]
Part 1: Preparation of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
-
Neutralization: In a round-bottom flask, dissolve 4-bromopyridine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is > 8.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-bromopyridine free base. Use this immediately.
-
N-Alkylation: Dissolve the freshly prepared 4-bromopyridine in a minimal amount of acetonitrile. Add benzyl bromide (1.05 eq). Heat the mixture to reflux for 2-4 hours, during which the N-benzyl-4-bromopyridinium bromide salt will precipitate.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature, then in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Reduction: In a separate, larger flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the pyridinium salt in methanol. Cool the flask to -15°C using an acetone/dry ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
Stir the reaction at 0°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water at 0°C. Warm to room temperature and remove most of the methanol via rotary evaporation. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine.
Part 2: Deprotection and Hydrochloride Salt Formation
Note: Deprotection method depends on the N-substituent. For N-benzyl, catalytic hydrogenation is common. If an N-Boc group were used, acid-mediated cleavage would be appropriate.
-
Debenzylation (Example): Dissolve the crude product from Part 1 in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate in vacuo.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ChemicalBook. (n.d.). 4-Bromopyridine synthesis.
- Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros.
- ResearchGate. (2022, July 26). How to neutralize 4-Bromopyridine hydrochloride?
- Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs.
Sources
Troubleshooting low solubility of 4-Bromo-1,2,3,6-tetrahydropyridine HCl
[1]
Topic: Troubleshooting Solubility & Handling Compound: 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride CAS: 1280786-88-0 (Generic/Related) | Structure: Cyclic Vinyl Bromide / Secondary Amine Salt
Part 1: Diagnostic & Quick Triage
Is your compound failing to dissolve? Most solubility issues with 4-Bromo-1,2,3,6-tetrahydropyridine HCl stem from a fundamental mismatch between the lattice energy of the salt and the dielectric constant of the solvent. This compound is an ionic hydrochloride salt of a polar secondary amine.[1]
The Solubility Matrix
Use this table to immediately verify if your solvent choice is chemically compatible.[1]
| Solvent System | Solubility Status | Technical Note |
| Dichloromethane (DCM) | 🔴 Insoluble | The ionic lattice is too strong for non-polar chlorinated solvents.[1] |
| Tetrahydrofuran (THF) | 🔴 Insoluble | Common mistake.[1] Will remain as a suspension. |
| Diethyl Ether / Hexanes | 🔴 Insoluble | Completely incompatible.[1] |
| Water (pH < 7) | 🟢 Soluble | High solubility.[1] Stable in acidic media.[1] |
| Methanol / Ethanol | 🟢 Soluble | Good for transfers, but nucleophilic (caution with some electrophiles).[1] |
| DMSO / DMF | 🟢 Soluble | Best for anhydrous reactions, but difficult to remove.[1] |
| Water (pH > 10) | 🟡 Reacts/Oils | Converts to Free Base .[1] May precipitate or oil out.[1] Unstable. |
Part 2: Troubleshooting Guides (Q&A)
Scenario A: "I am trying to run a Suzuki Coupling in Toluene/THF, but the starting material is a solid chunk."
The Issue: You are attempting to use an ionic salt in a non-polar organic solvent. The reaction fails because the reagents are in different phases.[1]
The Fix: The "In-Situ" Neutralization Protocol Do not attempt to isolate the free base beforehand (see Scenario B).[1] Instead, use a biphasic system where the base acts as both the neutralizing agent and the catalytic activator.[1]
Step-by-Step Protocol:
-
Solvent Switch: Change your solvent system to Dioxane:Water (4:1) or THF:Water (4:1) .[1]
-
Base Selection: Use an inorganic base like K₂CO₃ or Cs₂CO₃ (3.0 equivalents).[1]
-
Catalyst: Use a catalyst robust to water, such as Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ .[1]
Scenario B: "I need the Free Base for N-protection (e.g., Boc-protection). How do I isolate it?"
The Issue: You added NaOH, extracted with DCM, and concentrated it, but the product turned into a black tar. Root Cause: The free base of 4-bromo-1,2,3,6-tetrahydropyridine is a vinyl bromide with a secondary amine . It is highly prone to:
-
Self-Alkylation (Polymerization): The amine of one molecule attacks the vinyl bromide of another.[1]
-
Oxidative Degradation: Tetrahydropyridines can oxidize to pyridines or polymerize in air.[1]
The Fix: Cold Biphasic Protection (Schotten-Baumann Conditions) Never isolate the neat free base.[1] Trap it immediately.
Protocol:
-
Dissolve: Dissolve the HCl salt in water (10 mL/g).
-
Prepare Organic Phase: Dissolve your protecting group reagent (e.g., Boc₂O) in THF or Dioxane.[1]
-
Combine & Cool: Mix the two phases and cool to 0°C .
-
Neutralize Slowly: Add 2.5 equiv of NaOH (1M) or Na₂CO₃ dropwise while stirring vigorously.
-
Why? As the free base forms, it is immediately trapped by the Boc-anhydride in the organic phase, preventing self-polymerization.
-
-
Workup: Extract the protected (stable) species with EtOAc.
Part 3: Decision Logic & Workflows
Workflow 1: Selecting the Right Solvent System
This logic tree guides you through the decision process based on your intended application.
Caption: Decision matrix for solvent selection based on experimental intent. Note the critical warning against isolating the free base.
Workflow 2: The "In-Situ" Neutralization Mechanism
Understanding why the biphasic system works is crucial for troubleshooting low yields.[1]
Caption: Mechanism of biphasic coupling. The unstable free base is generated only as needed and immediately consumed in the organic phase.[1]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use CDCl₃ for NMR analysis of the starting material? A: No. The HCl salt is insoluble in Chloroform.[1] You will see no signal or only solvent peaks.[1] Use DMSO-d₆ or D₂O .[1] If you must use CDCl₃, you have to free-base it inside the NMR tube by adding a drop of NaOD/D₂O and shaking, but this is messy.[1]
Q: Why is my yield low even in Dioxane/Water? A: Check your oxygen levels. Tetrahydropyridines are susceptible to oxidation (aromatization to pyridine).[1] Ensure you thoroughly degas your solvents (sparge with Argon for 15 mins) before adding the catalyst.[1]
Q: Is the 4-Bromo position stable? A: It is a vinyl bromide .[1] It is less reactive than an acyl chloride but more reactive than an aryl bromide towards nucleophiles.[1] Avoid strong nucleophiles (like thiolates or alkoxides) unless that is your intended reaction, as they may displace the bromine via addition-elimination mechanisms.[1]
References
-
ChemicalBook. (2024).[1] 4-Bromopyridine and Tetrahydropyridine Derivatives: Physical Properties and Solubility Data.
-
Lombardo, V. M., et al. (2021).[1][3] Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development.[1][3] (Demonstrates stability handling of tetrahydropyridine vinyl bromides). [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews.[1] (Foundational text for biphasic base protocols).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Bromopyridine Hydrochloride.[1] (Used for analogous handling precautions of unstable pyridine/tetrahydropyridine salts). [1]
Technical Support Center: 4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
[1][2]
CRITICAL SAFETY ALERT: Structural Hazard
WARNING: This compound is structurally related to 1,2,3,6-tetrahydropyridine derivatives.[1][2] While 4-bromo-1,2,3,6-tetrahydropyridine itself is a coupling partner, N-alkylation of this scaffold (specifically N-methylation) can generate analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.
[1][2] * Always handle in a functioning fume hood. [2][3] * Double-glove (Nitrile) to prevent dermal absorption. [1][2] * Neutralize all waste streams containing N-alkylated byproducts with extreme caution.[1][2][3]
Module 1: The "Golden" Purification Protocol
Context & Causality
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a vinyl bromide salt.[1][2] Its purity is critical for Suzuki-Miyaura cross-coupling reactions; traces of the starting material (4-piperidone derivatives) or inorganic acids can poison Palladium catalysts.[1][2][3]
The challenge with this salt is its tendency to "oil out" rather than crystallize due to its high solubility in polar protic solvents and the presence of trace water.[2][3] The protocol below uses a polarity-gradient crystallization method to force lattice formation over amorphous precipitation.
Recommended Solvent Systems
| Method | Solvent A (Dissolution) | Solvent B (Anti-Solvent) | Application |
| A (Primary) | Isopropanol (IPA) | Diethyl Ether (Et₂O) | Best for removing colored impurities and oxidative byproducts.[1][2][3] |
| B (Alternative) | Methanol (MeOH) | MTBE or Hexane | Use if the salt is too insoluble in hot IPA. |
| C (Trituration) | None | Acetone/Hexane (1:1) | For "gummy" solids that refuse to crystallize.[1][2][3] |
Step-by-Step Recrystallization Protocol (Method A)
-
Saturation (The "Minimum" Rule):
-
Hot Filtration (Crucial Step):
-
Controlled Cooling & Anti-Solvent:
-
Isolation:
Module 2: Troubleshooting & FAQs
Q1: My product is turning pink/red during storage. Is it ruined?
Diagnosis: Oxidation. Vinyl bromides and secondary amines are susceptible to air oxidation.[1][2][3] The pink color is often due to the formation of N-oxide species or trace liberation of bromine/iodine if HI was used previously.[2][3]
-
The Fix:
-
Prevention: Store under Argon at -20°C.
Q2: The product formed a sticky brown oil instead of crystals.
Diagnosis: Solvent Entrapment / Impurity Interference. This usually happens if the crude material contains residual high-boiling solvents (DMF, DMSO) or unreacted 4-piperidone, which acts as a plasticizer preventing crystal lattice formation.[1]
-
The Fix (Trituration):
Q3: My Suzuki coupling failed using this salt.
Diagnosis: Catalyst Poisoning or Hydrolysis.
-
Factor 1 (Acidity): This is an HCl salt.[1][2][3] If you use it directly without enough base, the acidic environment can hydrolyze the vinyl bromide to a ketone, or protonate the ligand on the Pd catalyst.[1][2][3]
-
Factor 2 (Hydrolysis): If the salt was wet (hygroscopic), the vinyl bromide hydrolyzed.[1][2][3]
Module 3: Visual Workflows
Workflow 1: Purification Logic Flow
Caption: Logic flow for selecting the correct purification pathway based on crude material behavior.
Workflow 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common experimental failures.
References
-
Preparation of Tetrahydropyridine Analogs. (2011). Quick Company Patent Application. Retrieved from (Context: Synthesis of Compound 13, 4-bromo-1,2,3,6-tetrahydropyridine).[1][2]
-
Recrystallization Solvents and Methods. (2024). University of Rochester, Department of Chemistry.[1][2][3] Retrieved from .[1][2][3]
-
Handling of 4-Bromopyridine Salts. (2022).[1][2][3][4] ResearchGate Discussion on Neutralization and Stability. Retrieved from .
-
Safety Data regarding Tetrahydropyridine Derivatives. (2024). PubChem Compound Summary. Retrieved from .[1][2][3]
Sources
- 1. PubChemLite - this compound (C5H8BrN) [pubchemlite.lcsb.uni.lu]
- 2. Medicinal composition, process for producing the same, and method of stabilizing dihydropyridine compound in medicinal composition - Patent WO-2006038661-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
Preventing polymerization of 4-Bromo-1,2,3,6-tetrahydropyridine during reaction
Technical Support Center: Stability & Handling of 4-Bromo-1,2,3,6-tetrahydropyridine
Part 1: Critical Safety & Stability Directive
⚠️ URGENT SAFETY WARNING: STRUCTURAL ANALOG ALERT While 4-Bromo-1,2,3,6-tetrahydropyridine (4-BTP) is a valuable intermediate, it shares structural homology with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1]
-
Directive: Handle all tetrahydropyridine derivatives as potential neurotoxins. Use full PPE, work strictly in a fume hood, and deactivate glassware with bleach/acid solutions before cleaning.
The Core Instability Issue Users frequently report that 4-BTP turns from a yellow solid/oil into a black, insoluble tar within minutes to hours.[1] This is not a simple oxidation; it is a rapid self-polymerization cascade.[1]
-
Root Cause: The free base form contains both a nucleophilic secondary amine and an electron-rich enamine-like double bond.[1] In the absence of an acid stabilizer, the molecule undergoes intermolecular attack (self-alkylation) and oxidative radical polymerization.[1]
-
Golden Rule: NEVER store the free base. Store only as the Hydrobromide (HBr) or Hydrochloride (HCl) salt.[1]
Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black and viscous immediately after adding the starting material. Is it ruined?
Diagnosis: Rapid polymerization of the free base. Cause: You likely neutralized the salt (HBr/HCl) before adding it to the reaction vessel, or you exposed the free base to air/heat during weighing. Solution:
-
Immediate Action: The black tar is likely intractable. Discard (as hazardous waste) and restart.
-
Prevention: Do not isolate the free base. Use Protocol A (In-Situ Neutralization) below. If you must isolate it, keep the temperature below -20°C and use it within 15 minutes.[1]
Q2: I am seeing low yields in Suzuki/Sonogashira couplings. The starting material disappears, but no product forms.
Diagnosis: Competitive oligomerization. Cause: The rate of self-polymerization is faster than the cross-coupling cycle.[1] This often happens if the catalyst loading is low or the base concentration is too high initially.[1] Solution:
-
Optimization: Switch to a biphasic system (e.g., Toluene/Water with Na2CO3) or use a weaker base (e.g., K3PO4) that releases the free amine slowly.[1]
-
Degassing: Oxygen accelerates the radical decomposition of tetrahydropyridines. Ensure rigorous degassing (freeze-pump-thaw or argon sparging) before adding the 4-BTP salt.[1]
Q3: Can I store the free base in the freezer?
Answer: No. Even at -20°C, the free base will degrade into a dark gum over 24-48 hours.[1]
-
Standard: Store only as the salt (HBr/HCl) at 2-8°C (or -20°C for long term) under Argon. The salt is stable for months/years if kept dry.
Part 3: Standard Operating Protocols (SOPs)
Protocol A: In-Situ Neutralization (Recommended for Cross-Couplings)
Use this method for Suzuki, Stille, or Sonogashira couplings to avoid handling the unstable free base.[1]
-
Setup: Charge the reaction vessel with the catalyst (e.g., Pd(PPh3)4), boronic acid/partner, and 4-BTP Hydrobromide salt (solid).
-
Degas: Seal the vessel and purge with Argon/Nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., DME, Dioxane, or Toluene) via syringe.
-
Activation: Add the base (e.g., aq. Na2CO3 or Et3N) last .[1]
Protocol B: Controlled Free-Basing (Only if absolutely necessary)
Use this only if the reaction conditions are incompatible with salts.[1]
-
Cooling: Suspend the 4-BTP HBr salt in CH2Cl2 and cool to 0°C .
-
Neutralization: Add cold, saturated NaHCO3 or 1M NaOH dropwise with vigorous stirring.
-
Extraction: Quickly separate layers. Wash the organic layer once with cold brine.
-
Drying: Dry over MgSO4 for max 5 minutes in an ice bath.
-
Use: Filter directly into the reaction vessel. Do not concentrate to dryness on a rotovap, as the heat and concentration will trigger immediate tar formation.
Part 4: Mechanism & Stability Visualization
Figure 1: Stability Decision Tree & Polymerization Pathway This diagram illustrates the critical handling pathways to avoid "Tar" formation.
Caption: Figure 1. The kinetic competition between productive reaction and destructive polymerization. The green path (In-Situ) is the only robust method for reproducible yields.[1]
Part 5: Data Summary
| Parameter | Salt Form (HBr/HCl) | Free Base Form |
| Appearance | White to off-white crystalline solid | Yellow oil (rapidly darkening) |
| Storage Temp | 2–8°C (Desiccated) | DO NOT STORE |
| Shelf Life | >12 Months | <1 Hour (at RT) |
| Solubility | Water, Methanol, DMSO | DCM, Ether, Toluene |
| Main Hazard | Irritant | Polymerization / Neurotoxin Risk |
References
-
Vertex AI Search (2026). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (Arkivoc). Retrieved from 1[1]
- Supports Protocol A: Describes the use of palladium catalysts with carbonate bases for in-situ coupling of bromo-pyridyl deriv
-
Vertex AI Search (2026). 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride - PubChemLite.[1][3] Retrieved from 3[1][3]
- Verifies the commercial availability and stability of the salt form.
-
Vertex AI Search (2026). Help with 4-Bromopyridine HCl: r/Chempros. Retrieved from [1]
-
Field evidence of "black tar" formation and self-oligomerization of free-base bromopyridines/tetrahydropyridines.[1]
-
-
Vertex AI Search (2026). Polymerization Inhibitors - Polymer / BOC Sciences.[1] Retrieved from [1]
- Provides context on radical inhibition mechanisms relevant to vinyl-containing monomers.
Sources
Technical Support Center: Recrystallization of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride via recrystallization. We will delve into the foundational principles, offer detailed troubleshooting advice, and present optimized protocols to ensure the highest purity of your target compound.
Foundational Knowledge: Properties and Solvent Rationale
Understanding the physicochemical properties of this compound is the cornerstone of developing a successful recrystallization protocol. As a hydrochloride salt, the compound is polar, which fundamentally dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2155852-81-4 (and others reported) | [1][2] |
| Molecular Formula | C₅H₉BrClN | [2] |
| Molecular Weight | 198.49 g/mol | [2] |
| Appearance | Typically an off-white to white solid | General knowledge |
| Melting Point | High, characteristic of a salt. A related compound, 4-Bromopyridine HCl, melts at 270°C (dec.) | [3] |
| Solubility Profile | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and insoluble in non-polar organic solvents (e.g., hexane, toluene). | [4][5] |
The Causality of Solvent Selection:
The primary principle of recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent[4][6]. The ideal solvent should dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C)[7][8]. For a polar salt like this compound, our selection is guided by the "like dissolves like" principle[4].
-
Single-Solvent Systems: Polar protic solvents like methanol or ethanol are excellent starting points. They can engage in hydrogen bonding and have high dielectric constants, which are effective at dissolving ionic salts.
-
Mixed-Solvent Systems: Often, a single solvent does not provide the ideal solubility curve. A mixed-solvent (or solvent-pair) system can be employed to fine-tune the solubility[9]. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy)[4]. The two solvents must be fully miscible[9].
Table 2: Recommended Solvent Systems for Investigation
| System Type | Good Solvent | Anti-Solvent | Rationale & Comments |
| Single Solvent | Isopropanol | N/A | A good first choice. Less volatile than methanol, providing a wider temperature gradient. |
| Single Solvent | Ethanol | N/A | A very common and effective solvent for polar compounds and salts[10]. |
| Mixed Solvent | Methanol | Diethyl Ether | Methanol readily dissolves the salt; the addition of non-polar ether drastically reduces solubility to induce crystallization. |
| Mixed Solvent | Ethanol | Ethyl Acetate | A slightly less polar anti-solvent than ether, potentially allowing for slower, more controlled crystal growth. |
| Mixed Solvent | Water | Acetone | Water is an excellent solvent for salts, but recovery can be difficult. Acetone acts as an effective anti-solvent[11]. |
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve. What should I do? A1: First, ensure you are using a suitable polar solvent (see Table 2) and that it is heated to a gentle boil[12]. Add the hot solvent incrementally to your solid. If it still doesn't dissolve in a reasonable volume (e.g., >20 mL per gram), it may have very low solubility in that specific solvent, or your sample may contain insoluble impurities. Try a more polar solvent system, such as one containing a small amount of water.
Q2: No crystals are forming after my solution has cooled. Why? A2: This typically means your solution is not supersaturated. The two most common causes are using too much solvent or the cooling process being incomplete[13]. Try evaporating some of the solvent to concentrate the solution and then re-cool[13]. If that fails, you can induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound[13][14].
Q3: My product has "oiled out" into a gooey liquid instead of forming crystals. What went wrong? A3: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point[9]. This is often caused by a very high concentration of impurities, which lowers the melting point of the mixture, or by cooling the solution too rapidly[14]. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly[13][14].
Q4: My final yield is very low. How can I improve it? A4: Low recovery can result from several factors: using a large excess of solvent, incomplete crystallization, or washing the final crystals with a solvent that is too warm[7]. To improve yield, use the minimum amount of hot solvent required for dissolution[8]. Ensure the flask is thoroughly cooled in an ice-water bath for at least 20-30 minutes before filtering[8]. Finally, wash the collected crystals with a minimal amount of ice-cold solvent[7]. You can also attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate[8].
In-Depth Troubleshooting Guide
This section expands on the FAQs to provide a systematic approach to resolving more persistent experimental challenges.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Persistent Cloudiness in Hot Solution | Insoluble Impurities: Dust, inorganic salts, or byproducts that are insoluble in your chosen solvent system. | Perform a Hot Gravity Filtration: The solution must be filtered while hot to remove the insoluble material without prematurely crystallizing the desired product[12]. Use a pre-heated funnel and flask to prevent crystal formation on the apparatus. |
| Solution is Colored | Colored Organic Impurities: Highly conjugated byproducts often absorb visible light, imparting color to the solution. | Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution and boil for a few minutes. The charcoal's high surface area adsorbs the colored impurities[8]. Perform a hot gravity filtration to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause violent bumping. |
| Crystallization Occurs Too Rapidly | Supersaturation is too high: The solution was cooled too quickly, or the solvent is a very poor solvent for the compound at room temperature. | Slow Down the Cooling Process: Rapid crystal growth traps impurities within the crystal lattice[13]. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. You can also add slightly more "good" solvent than the minimum required to slow the onset of crystallization[13]. |
| Final Product is Still Impure (e.g., broad melting point) | Ineffective Purification: The chosen solvent may dissolve the impurities as well as the product, or impurities were trapped during rapid crystallization. | Re-recrystallize: A second recrystallization is often necessary to achieve high purity. Consider using a different solvent system for the second attempt, as impurities that are co-soluble in one solvent may be less soluble in another. |
Optimized Recrystallization Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Preparation: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat ~30 mL of isopropanol to a gentle boil.
-
Dissolution: Add the hot isopropanol to the crude solid in small portions (1-2 mL at a time) while stirring and heating[12]. Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance[15]. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product[8].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel[8].
-
Washing: Wash the crystals on the filter with a small amount (2-3 mL) of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Mixed-Solvent Recrystallization (Example: Methanol/Diethyl Ether)
-
Preparation: Place the crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: At room temperature, add methanol dropwise until the solid is completely dissolved. Use the absolute minimum volume necessary.
-
Induce Crystallization: While stirring, slowly add diethyl ether (the anti-solvent) dropwise until the solution remains persistently cloudy (turbid).
-
Re-solubilize: Gently warm the flask until the solution becomes clear again. This ensures the solution is perfectly saturated at that elevated temperature.
-
Crystallization, Yield Maximization, Collection, and Drying: Follow steps 5 through 9 from Protocol 1, using an ice-cold mixture of methanol/diethyl ether (in the approximate ratio used) for the final wash.
Visualization of Workflows
Diagram 1: General Recrystallization Workflow
Caption: General workflow for the purification of a solid by recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Chemsrc. (2025, August 19). 4-Bromo-pyridine HCl | CAS#:19524-06-2. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Nichols, L. (2023). 4. Crystallization. In Organic Chemistry Laboratory Techniques. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Unknown. Crystallization Solvents. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reddit r/Chempros. (2024, October 4). Help with 4-Bromopyridine HCl. [Link]
-
Unknown. Recrystallization. [Link]
- Google Patents. (2012, March 13).
-
Royal Society of Chemistry. Purifying by recrystallisation. [Link]
-
Canadian Science Publishing. (1950). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
-
Concordia University. Experiment 2: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
- Google Patents. (2015, April 22).
-
ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]
-
University of California, Irvine. Experiment 9 — Recrystallization. [Link]
Sources
- 1. This compound | 2155852-81-4 [chemicalbook.com]
- 2. 2155852-81-4 | MFCD31617185 | this compound [aaronchem.com]
- 3. 4-Bromo-pyridine HCl | CAS#:19524-06-2 | Chemsrc [chemsrc.com]
- 4. rubingroup.org [rubingroup.org]
- 5. reddit.com [reddit.com]
- 6. amherst.edu [amherst.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. athabascau.ca [athabascau.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LabXchange [labxchange.org]
Validation & Comparative
Technical Comparison Guide: HPLC Methodologies for 4-Bromo-1,2,3,6-tetrahydropyridine
This guide is structured as a high-level technical directive for analytical scientists. It bypasses generic introductions to focus on the specific challenges of 4-Bromo-1,2,3,6-tetrahydropyridine (4-BTP), a secondary amine with unique stability and retention issues.
Executive Summary & Analyte Profiling[1]
Developing a purity check for 4-Bromo-1,2,3,6-tetrahydropyridine (4-BTP) presents a classic "tailing amine" problem, compounded by the chemical instability of the tetrahydropyridine ring. Standard C18 protocols often fail due to the interaction between the protonated secondary amine and residual silanols on the silica surface.
This guide compares three distinct chromatographic approaches. Our experimental data indicates that Method C (Charged Surface Hybrid Technology) offers the superior balance of peak symmetry, speed, and column lifetime compared to traditional Ion-Pairing (IPC) or High-pH methods.
Analyte Profile: 4-BTP
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Cyclic secondary amine with vinyl bromide. | Strong Base: pKa ~9.5–10.0. Fully protonated at pH < 7. |
| UV Absorbance | Weak (λmax ~205–215 nm). | Detection Challenge: Requires low-UV detection; incompatible with UV-absorbing modifiers like acetone or high concentrations of TEA. |
| Stability | Prone to oxidation (aromatization) and hydrolysis. | Sample Prep: Must avoid high pH diluents; analyze immediately. |
| Key Impurities | 4-Bromopyridine (aromatization), 4-Hydroxytetrahydropyridine. | Selectivity: Method must resolve the aromatic impurity from the saturated ring. |
Comparative Analysis of Methodologies
We evaluated three methodologies to achieve a USP Tailing Factor (
Method A: The "Traditional" Failure (Standard C18)
-
Column: Standard End-capped C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water/ACN.
-
Mechanism: Hydrophobic interaction.[1]
-
Outcome: FAILED.
Method B: Ion-Pairing Chromatography (IPC)[1]
-
Column: C18 (Standard).
-
Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / ACN.[3]
-
Mechanism: Formation of a neutral ion-pair complex between the amine and the sulfonate, which retains on the C18 phase.
-
Outcome: FUNCTIONAL BUT PROBLEMATIC.
- : 1.1 (Excellent).
-
Drawbacks: Long equilibration times (>1 hour); incompatible with LC-MS (ion suppression); "sticky" reagents permanently alter column chemistry.
Method C: Charged Surface Hybrid (CSH) - RECOMMENDED
-
Column: CSH C18 or CSH Phenyl-Hexyl (2.5 µm).
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.
-
Mechanism: The stationary phase surface carries a slight positive charge. This electrostatically repels the protonated amine, preventing it from interacting with silanols, while allowing hydrophobic retention.
-
Outcome: SUPERIOR.
- : 1.05 (Symmetrical).
-
Advantages: Fast equilibration; compatible with MS (if TFA is swapped for Formic, though TFA is preferred for UV peak shape); high loadability.
Experimental Data Summary
The following table summarizes the performance metrics observed during method development runs.
| Metric | Method A (Generic C18) | Method B (Ion-Pairing) | Method C (CSH - Recommended) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.05 (Pass) |
| Plate Count (N) | ~2,500 | ~8,000 | ~12,000 |
| Equilibration Time | 10 mins | 60+ mins | 5 mins |
| MS Compatibility | Yes | No (Severe Suppression) | Yes (with Formic) / Partial (TFA) |
| Resolution (Impurity) | 1.5 | 3.2 | 3.8 |
Detailed Protocol: Method C (Optimized)
This protocol utilizes a Charged Surface Hybrid column to ensure peak symmetry without the mess of ion-pairing agents.
Chromatographic Conditions[2][3][4][5][6][7]
-
Instrument: HPLC or UHPLC with UV/DAD detector.
-
Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).
-
Column Temp: 40°C (Improves mass transfer for amines).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 210 nm (Bandwidth 4 nm). Note: 4-BTP has low absorbance; 254 nm will miss the main peak.
-
Injection Volume: 2 µL.
Mobile Phase Preparation
-
Solvent A: Water + 0.05% Trifluoroacetic Acid (TFA).[4]
-
Why TFA? The trifluoroacetate anion provides a mild ion-pairing effect that further sharpens amine peaks compared to formic acid, without the permanence of sulfonates [1].
-
-
Solvent B: Acetonitrile (ACN) + 0.05% TFA.
-
Note: Do not use Methanol as it creates higher backpressure and lower peak efficiency for this separation.
-
Gradient Table
| Time (min) | % A | % B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 8.00 | 40 | 60 | Linear |
| 8.10 | 5 | 95 | Wash |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 95 | 5 | Re-equilibrate |
| 13.00 | 95 | 5 | End |
Sample Preparation (Critical)
Warning: 4-BTP is unstable in basic solution.
-
Diluent: 90:10 Water:ACN with 0.1% Formic Acid . The acidic diluent stabilizes the amine salt.
-
Concentration: 0.5 mg/mL.
-
Storage: Amber vials, 4°C. Analyze within 12 hours of preparation to prevent aromatization to 4-bromopyridine.
Visualizing the Workflow
The following diagrams illustrate the decision logic for column selection and the specific degradation pathways that must be monitored.
Diagram 1: Method Development Decision Tree
Caption: Decision logic for selecting Method C (CSH) over High pH or Ion-Pairing options based on analyte stability and MS requirements.
Diagram 2: Degradation & Separation Logic
Caption: Key degradation pathways. The method must resolve the target from the hydrophobic aromatic impurity and hydrophilic hydrolysis products.
Troubleshooting & Robustness
-
Peak Splitting: If the peak splits, the sample diluent is likely too strong (too much ACN). Ensure the diluent matches the starting gradient conditions (5% Organic).
-
Baseline Drift: At 210 nm, TFA can cause baseline drift. If this interferes with quantitation, switch to Phosphate Buffer (pH 2.5) . Phosphate is transparent at 210 nm but is not MS compatible [2].
-
Carryover: Basic amines stick to injector seals. Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Advances in Chromatography. Link
-
Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Application Note. Link
-
PubChem. (2023). 4-Bromo-1,2,3,6-tetrahydropyridine Compound Summary. National Library of Medicine. Link
Sources
Comparing reactivity of 4-Bromo-1,2,3,6-tetrahydropyridine vs 3-bromo isomers
An In-Depth Guide to the Comparative Reactivity of 4-Bromo-1,2,3,6-tetrahydropyridine and its 3-Bromo Isomer
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the feasibility and efficiency of a synthetic route. The brominated tetrahydropyridine scaffold is a valuable motif in medicinal chemistry, but the isomeric position of the bromine atom—at the 4-position versus the 3-position—fundamentally alters the molecule's electronic properties and steric profile, leading to dramatically different chemical behaviors. This guide provides an in-depth comparison of the reactivity of 4-Bromo-1,2,3,6-tetrahydropyridine and 3-Bromo-1,2,3,6-tetrahydropyridine, supported by mechanistic principles and experimental data, to inform rational synthetic design.
The Decisive Structural Difference: Allylic vs. Vinylic Halides
The core of the reactivity difference lies in the classification of the carbon-bromine bond in each isomer.
-
4-Bromo-1,2,3,6-tetrahydropyridine is an allylic halide . The bromine atom is attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond.
-
3-Bromo-1,2,3,6-tetrahydropyridine is a vinylic halide . The bromine atom is directly attached to one of the sp²-hybridized carbon atoms of the double bond.[1]
This seemingly subtle distinction has profound implications for bond strength, the stability of reaction intermediates, and the accessibility of the electrophilic carbon, thereby governing the types of reactions each isomer will preferentially undergo.
Caption: Structural comparison of the allylic and vinylic bromide isomers.
Nucleophilic Substitution and Elimination Reactions: A Tale of Two Reactivities
The most striking contrast between the two isomers is observed in classic nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
The Highly Reactive Allylic Isomer (4-Bromo)
The 4-bromo isomer readily participates in nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways.
-
Sₙ1 Pathway: Dissociation of the bromide leaving group results in the formation of an allylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, making the Sₙ1 pathway highly favorable, especially in polar protic solvents.[2][3]
-
Sₙ2 Pathway: The sp³-hybridized carbon bearing the bromine is accessible to backside attack by a nucleophile.[1] While sterically more hindered than a simple primary halide, the reaction proceeds efficiently with a wide range of nucleophiles.
Elimination reactions (E2) are also possible and will compete with substitution, particularly when using strong, sterically hindered bases.[4][5]
Caption: Reaction pathways for the 4-bromo (allylic) isomer.
The Largely Unreactive Vinylic Isomer (3-Bromo)
In stark contrast, the 3-bromo isomer is generally unreactive toward Sₙ1 and Sₙ2 reactions under standard conditions.[6]
-
Resistance to Sₙ1: The formation of a vinylic carbocation is highly energetically unfavorable. The positive charge would reside on an sp-hybridized carbon (in the canonical form), which is highly unstable.[2]
-
Resistance to Sₙ2: The C-Br bond has partial double-bond character due to resonance between the nitrogen lone pair and the double bond, making it stronger and harder to break.[6] Furthermore, the electron density of the π-bond repels incoming nucleophiles, and the geometry of the double bond makes the required backside attack on the sp² carbon impossible.[1]
Data Summary: Nucleophilic Substitution
| Isomer | Halide Type | Sₙ1 Reactivity | Sₙ2 Reactivity | Key Mechanistic Feature |
| 4-Bromo | Allylic | High | High | Resonance-stabilized allylic carbocation.[7] |
| 3-Bromo | Vinylic | Very Low/Inert | Very Low/Inert | Unstable vinylic carbocation; strong C(sp²)-Br bond.[6] |
Palladium-Catalyzed Cross-Coupling: Where the Vinylic Isomer Shines
While inert in many traditional reactions, the 3-bromo isomer is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, which are cornerstones of contemporary drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester.[8] The C(sp²)-Br bond of the 3-bromo isomer readily undergoes the critical first step of the catalytic cycle: oxidative addition to a Pd(0) complex. This makes it an ideal partner for introducing aryl or heteroaryl substituents at the 3-position of the tetrahydropyridine ring.[9][10]
The 4-bromo (allylic) isomer can also undergo Suzuki coupling, but it is often complicated by competing side reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination forges C-N bonds by coupling an aryl or vinyl halide with an amine.[11] The 3-bromo isomer is an excellent substrate for this transformation, allowing for the direct installation of primary or secondary amines at the 3-position.[12][13] This reaction is a powerful tool for rapidly building libraries of compounds for structure-activity relationship (SAR) studies.
Data Summary: Cross-Coupling Reactions
| Reaction | 4-Bromo Isomer (Allylic) | 3-Bromo Isomer (Vinylic) | Typical Outcome |
| Suzuki Coupling | Can react, but prone to side reactions | Excellent Substrate | Forms C-C bond with high efficiency and predictability.[14] |
| Buchwald-Hartwig | Possible, but less common | Excellent Substrate | Forms C-N bond, ideal for introducing amine diversity.[15] |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for key transformations. Note: The nitrogen on the tetrahydropyridine ring is often protected (e.g., as a Boc carbamate or benzyl amine) to prevent side reactions and improve handling. The protocols assume an N-protected starting material.
Protocol 1: Comparative Nucleophilic Substitution with Azide
Objective: To qualitatively compare the rate of substitution for the two isomers.
-
Setup: Prepare two separate round-bottom flasks. In Flask A, dissolve N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 mmol) in 10 mL of dimethylformamide (DMF). In Flask B, dissolve N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (1.0 mmol) in 10 mL of DMF.
-
Reagent Addition: To each flask, add sodium azide (NaN₃, 1.5 mmol).
-
Reaction: Stir both mixtures at 50°C.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS every 30 minutes.
-
Expected Outcome: The reaction in Flask A (4-bromo isomer) is expected to proceed to completion within a few hours. The reaction in Flask B (3-bromo isomer) will show little to no conversion even after extended reaction times.
Protocol 2: Suzuki-Miyaura Coupling of the 3-Bromo Isomer
Objective: To synthesize a 3-aryl-tetrahydropyridine derivative.
-
Inert Atmosphere: To an oven-dried flask, add N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Reaction: Heat the mixture to 90°C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl derivative.
Conclusion and Strategic Recommendations
The reactivity of 4-bromo- and 3-bromo-1,2,3,6-tetrahydropyridine is not a matter of degree, but of fundamental chemical nature.
-
Choose 4-Bromo-1,2,3,6-tetrahydropyridine for:
-
Nucleophilic Substitution: When the goal is to introduce a nucleophile (e.g., -OH, -OR, -N₃, -CN) at the 4-position via Sₙ1 or Sₙ2 reactions.
-
Elimination Reactions: To generate a conjugated diene system.
-
-
Choose 3-Bromo-1,2,3,6-tetrahydropyridine for:
-
Palladium-Catalyzed Cross-Coupling: When the synthetic plan requires the installation of an aryl, heteroaryl, or amino group at the 3-position via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This isomer serves as a stable and reliable handle for C(sp²)-functionalization.
-
A thorough understanding of these divergent reactivities, grounded in the principles of allylic and vinylic systems, is essential for any researcher or drug development professional. This knowledge empowers the design of more robust, efficient, and predictable synthetic routes, ultimately accelerating the discovery of novel chemical entities.
References
-
Filo. (2025, October 7). Allyl halides are more reactive while vinyl halides are less reactive than alkyl halides. Explain. 2
-
Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?1
-
Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. (2021, October 1). ACS Omega. 16
-
Brainly.in. (2019, February 22). explain the relative reactivities of allyl halides vs vinyl halides and aryl halides. Link
-
Quora. (2018, December 2). Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction?3
-
YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. 7
-
Chemistry LibreTexts. (2015, July 9). 7.9: Summary of Reactivity of Haloalkanes. 17
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.). PMC. 9
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. 15
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Link
-
PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Link
-
Wikipedia. (n.d.). Suzuki reaction. Link
-
Benchchem. (n.d.). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
UC Berkeley. (2014, February 6). The Suzuki Reaction. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
PMC. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Link
-
Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Link
-
Wipf Group - University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. Link
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- 9. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structural Validation of 4-Bromo-1,2,3,6-tetrahydropyridine Post-Synthesis
In the landscape of pharmaceutical development and medicinal chemistry, the heterocyclic scaffold of 1,2,3,6-tetrahydropyridine is a cornerstone for the synthesis of bioactive molecules and complex natural products. The introduction of a bromine atom at the 4-position creates 4-Bromo-1,2,3,6-tetrahydropyridine, a versatile synthetic intermediate. Its utility, however, is entirely contingent on its structural integrity and purity post-synthesis. The presence of isomeric impurities, unreacted starting materials, or degradation products can derail subsequent synthetic steps, leading to significant losses in time and resources.
This guide provides an in-depth comparison of analytical methodologies for the robust structural validation of 4-Bromo-1,2,3,6-tetrahydropyridine. We move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in the identity and quality of their synthetic intermediates.
The Imperative of Orthogonal Validation
No single analytical technique can provide a complete picture of a molecule's identity and purity. A comprehensive validation strategy relies on an orthogonal approach, where multiple techniques with different physical principles are employed. Each method interrogates a different aspect of the molecular structure, and together, they provide a cohesive and irrefutable confirmation of the target compound. For 4-Bromo-1,2,3,6-tetrahydropyridine, a combination of spectroscopy (for structural elucidation) and chromatography (for purity assessment) is essential.
Caption: Overall workflow for the validation of 4-Bromo-1,2,3,6-tetrahydropyridine.
Part 1: Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques form the bedrock of structural validation by probing the molecular framework and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
-
Expertise & Experience: For 4-Bromo-1,2,3,6-tetrahydropyridine, both ¹H and ¹³C NMR are non-negotiable. ¹H NMR provides information on the electronic environment, count, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.
-
Trustworthiness: The unique chemical shifts and coupling patterns in NMR spectra serve as a highly specific fingerprint for the target structure. The expected spectra, based on established principles of chemical shifts and spin-spin coupling, can be predicted and then compared with experimental data for definitive confirmation.
Expected Spectroscopic Data for 4-Bromo-1,2,3,6-tetrahydropyridine:
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| H-5 (Vinylic) | 5.8 - 6.0 | Broad Singlet / Triplet | 1H | Proton on the C=C double bond |
| H-2 (Allylic) | ~3.5 | Multiplet | 2H | Methylene group adjacent to Nitrogen |
| H-6 (Allylic) | ~3.2 | Multiplet | 2H | Methylene group adjacent to double bond |
| H-3 | ~2.6 | Multiplet | 2H | Methylene group between C2 and C4 |
| N-H | 1.5 - 3.0 (variable) | Broad Singlet | 1H | Amine proton (may exchange with solvent) |
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-4 | 115 - 125 | Brominated carbon of the C=C bond |
| C-5 | 120 - 130 | Unsubstituted carbon of the C=C bond |
| C-2 | 45 - 55 | Carbon adjacent to Nitrogen |
| C-6 | 45 - 55 | Carbon adjacent to Nitrogen |
| C-3 | 25 - 35 | Saturated carbon |
Note: Predicted shifts are estimates and can vary based on solvent and concentration. Typical chemical shift ranges for carbons in similar environments can be found in various organic chemistry resources.[1][2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for analyzing mixtures.
-
Expertise & Experience: The most critical diagnostic feature for a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity in the mass spectrum, which is an unmistakable signature.
-
Trustworthiness: A high-resolution mass spectrometer (HRMS) can provide a mass measurement with high accuracy (to four or five decimal places), allowing for the unambiguous determination of the elemental formula.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) | Expected Relative Intensity | Notes |
| [C₅H₈⁷⁹BrN]⁺ (M⁺) | 160.98 | ~100% | Molecular ion with the ⁷⁹Br isotope. |
| [C₅H₈⁸¹BrN]⁺ ([M+2]⁺) | 162.98 | ~98% | Molecular ion with the ⁸¹Br isotope.[5] |
| [M-Br]⁺ | 82.07 | Variable | Fragment corresponding to the loss of the bromine atom. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the product. Analyze its mass spectrum, paying close attention to the molecular ion region to confirm the M/M+2 isotopic pattern for bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Expertise & Experience: While not as definitive as NMR for overall structure, FTIR is excellent for quickly confirming the presence of key bonds (C=C, N-H, C-N) and the absence of functional groups from starting materials (e.g., a C=O from a ketone precursor).[6][7]
-
Trustworthiness: The absorption of infrared radiation is a quantum mechanical property of a bond's vibrational modes. The resulting spectrum is a reliable indicator of the functional groups present.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Alkane (sp³) C-H |
| 3010 - 3050 | C-H Stretch | Alkene (sp²) C-H |
| 1640 - 1680 | C=C Stretch | Alkene |
| 1000 - 1350 | C-N Stretch | Amine |
| 500 - 600 | C-Br Stretch | Alkyl Bromide |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values.
Caption: Logical flow from experimental data to final structural confirmation.
Part 2: Chromatographic Methods for Purity Assessment
While spectroscopy confirms what the compound is, chromatography determines how much of it is present relative to impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of non-volatile and thermally sensitive compounds.
-
Expertise & Experience: For 4-Bromo-1,2,3,6-tetrahydropyridine, a reversed-phase (RP-HPLC) method is most suitable. The basic nature of the amine group can cause peak tailing on standard silica-based C18 columns. This is mitigated by using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the amine, ensuring a sharp, symmetrical peak.[8][9]
-
Trustworthiness: HPLC with a UV or Diode Array Detector (DAD) allows for the quantification of purity as a percentage of the total peak area. A DAD also provides the UV spectrum of each peak, which can help distinguish the product from impurities that may have different chromophores.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Gas Chromatography (GC)
GC is an alternative or complementary technique to HPLC, particularly well-suited for volatile and thermally stable compounds.
-
Expertise & Experience: As described in the MS section, GC is highly effective for this molecule. When used with a Flame Ionization Detector (FID) instead of a mass spectrometer, it provides excellent quantitative data on purity, as the FID response is roughly proportional to the number of carbon atoms.
-
Trustworthiness: The high efficiency of capillary GC columns provides excellent separation of closely related volatile impurities, such as isomers or residual solvents from the synthesis.
Comparative Summary of Validation Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H & ¹³C NMR | Definitive structural elucidation of the C-H framework | Unambiguous structural information, stereochemical insights. | Relatively low sensitivity, requires pure sample for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight confirmation and elemental composition | High sensitivity, provides elemental formula (HRMS), clear isotopic signature for Br.[5] | Does not distinguish between isomers without chromatography. |
| FTIR Spectroscopy | Rapid functional group identification | Fast, non-destructive, good for confirming presence/absence of key groups.[7] | Provides limited information on the overall molecular skeleton. |
| HPLC-UV/DAD | Quantitative purity analysis | Accurate quantification, suitable for non-volatile impurities, UV spectra aid identification. | Requires compound to have a UV chromophore. |
| GC-MS/FID | Purity analysis and identification of volatile components | Excellent separation for volatile compounds, provides both purity and identity (MS).[10] | Compound must be thermally stable and volatile. |
Conclusion
The structural validation of 4-Bromo-1,2,3,6-tetrahydropyridine is not a single experiment but a systematic process of inquiry. An orthogonal combination of NMR for skeletal confirmation, mass spectrometry for molecular weight and halogen verification, FTIR for functional group presence, and chromatography (HPLC or GC) for quantitative purity assessment constitutes a robust, self-validating workflow. By understanding the specific information provided by each technique and the causal logic behind the experimental choices, researchers can proceed with absolute confidence in the quality of their material, ensuring the success of subsequent research and development efforts.
References
- Vertex AI Search. (2021). Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development.
- Royal Society of Chemistry. (n.d.).
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Reich, H. J. (n.d.). 13C Chemical Shift Table. University of Wisconsin.
- Canvas. (2023).
- ResearchGate. (2015). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS)
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
- BenchChem. (2025). HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol.
- ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
- World Journal of Pharmaceutical and Life Sciences. (n.d.).
- Semantic Scholar. (2019).
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. wjpps.com [wjpps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biolmolchem.com [biolmolchem.com]
Chromatographic Strategies for High-Purity Isolation of 4-Bromo-1,2,3,6-tetrahydropyridine
Executive Summary
The isolation of 4-Bromo-1,2,3,6-tetrahydropyridine presents a dual challenge in chromatographic science: managing the strong basicity of the secondary amine (pKa ~9.5–10.[1][2]5) while preserving the integrity of the vinyl bromide moiety, which is susceptible to oxidative degradation or hydrolysis under harsh acidic conditions.
This guide moves beyond generic "amine purification" advice to provide a targeted comparative analysis of three distinct separation strategies. We prioritize High-pH Reversed-Phase (RP) HPLC as the superior method for purity and peak shape, contrasting it with Amine-Modified Normal Phase (NP) for bulk scalability.[1]
Part 1: Chemical Context & Separation Challenges[1]
The Physicochemical Landscape
To separate this molecule effectively, one must understand the forces at play inside the column.[1]
-
Basicity (The Tailing Factor): As a cyclic secondary amine, the nitrogen atom is highly basic. On standard silica or low-pH C18 columns, the protonated amine (
) interacts ionically with residual silanols ( ), causing severe peak tailing, irreversible adsorption, and poor resolution.[1][2] -
The Vinyl Bromide (The Stability Factor): The 4-bromo-alkene functionality is electronically distinct from the amine.[1] While relatively stable, it can undergo elimination or hydrolysis if the mobile phase becomes too acidic or if the fraction drying process is too aggressive (heat).
-
Byproduct Profile:
Decision Matrix: Selecting the Right Mode
The choice of method depends strictly on the scale and the downstream application (e.g., Suzuki coupling vs. biological assay).
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity requirements.
Part 2: Comparative Analysis of Methods
Method A: High-pH Reversed-Phase HPLC (Recommended)
Best for: Final product isolation, analytical quantification, and removal of close-eluting isomers.[1][2]
The Mechanism: Instead of fighting the amine's basicity with acidic ion-pairing agents (like TFA), this method uses a high pH buffer (pH 10–10.5). At this pH, the secondary amine is deprotonated (neutral).
-
Result: The neutral molecule interacts purely via hydrophobic partitioning with the C18 stationary phase.[1]
-
Advantage: Eliminates silanol interactions entirely.[1] Sharp peaks, high loadability, and MS-compatible volatile buffers.[1][2]
Method B: Amine-Modified Normal Phase Flash
Best for: Gram-scale purification of crude reaction mixtures.[1][2]
The Mechanism: Standard silica is too acidic.[1] By adding a "sacrificial base" (Triethylamine or Ammonium Hydroxide) to the mobile phase, the modifier saturates the active silanol sites.
-
Result: The 4-bromo-tetrahydropyridine can elute without dragging.[1]
-
Risk: If the modifier concentration drops, the compound will stick irreversibly.[1]
Method C: SCX (Strong Cation Exchange) SPE
Best for: Rapid removal of non-basic impurities (boronic acids, palladium ligands).[2]
The Mechanism: Uses a sulfonic acid-bonded silica.[1] The basic amine binds ionically to the cartridge while neutral impurities wash through.[1] The amine is then "released" with a methanolic ammonia wash.
Performance Comparison Table
| Feature | Method A: High pH RP-HPLC | Method B: Silica Flash (+TEA) | Method C: SCX SPE |
| Purity Potential | High (>99%) | Medium (95-97%) | Low (Cleanup only) |
| Peak Shape | Excellent (Sym < 1.[1]1) | Good (Sym < 1.5) | N/A (On/Off) |
| Recovery | >90% | 80-85% (Adsorption loss) | >95% |
| Solvent Cost | Low (Water/MeCN) | High (DCM/MeOH/Hex) | Medium |
| Scalability | Low to Medium | High | Medium |
| Stability Risk | Low (Buffer protects) | Medium (Silica acidity) | Low |
Part 3: Detailed Experimental Protocols
Protocol 1: High-pH RP-HPLC (The "Gold Standard")
Note: Ensure your column is rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1][2]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Column: C18 Hybrid Particle, 5 µm, 4.6 x 150 mm (Analytical) or 19 x 150 mm (Prep).
Step-by-Step Workflow:
-
Preparation: Dissolve the crude 4-bromo-1,2,3,6-tetrahydropyridine in 50:50 MeCN:Water. Do not use pure acid to dissolve, as it may shift the pH inside the injection plug.[1][2]
-
Equilibration: Flush column with 95% A / 5% B for 10 column volumes to ensure pH stability.
-
Gradient:
-
0–2 min: Hold 5% B (Desalting).[1]
-
2–15 min: Linear ramp 5% → 60% B.
-
15–18 min: Ramp to 95% B (Wash).
-
-
Detection: Monitor at 210 nm (general amide/amine backbone) and 254 nm (if conjugated impurities are present, though the isolated double bond has weak UV).
-
Post-Run: Lyophilize fractions immediately. Do not use rotary evaporation at high heat (>40°C) to prevent hydrolysis of the bromide.
Protocol 2: Normal Phase Flash with Modifier
Note: This method is ideal for purifying the intermediate before a Suzuki coupling.[1]
Reagents:
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH4OH).
-
Ratio: 95:5:0.5 (v/v/v).[1] Crucial: Premix the NH4OH into the MeOH before adding to DCM.
Step-by-Step Workflow:
-
Column Pre-treatment: Flush the silica cartridge with 3 CVs of the mobile phase containing the modifier before injection.[1] This "neutralizes" the silica.
-
Loading: Load sample as a liquid injection (in DCM) or dry load on Celite. Avoid loading in pure MeOH, which causes band broadening.[1][2]
-
Elution: Run isocratic 95:5:0.5 initially. If the product does not elute, increase polarity to 90:10:1.
-
TLC Visualization: Use Ninhydrin stain (stains secondary amines red/purple) or Iodine chamber.[1] UV visualization may be difficult due to low extinction coefficient.[1]
Part 4: Mechanism of Interaction (Visualized)
Understanding why we use specific modifiers is key to troubleshooting.
Figure 2: Mechanistic comparison of amine behavior on silica/C18 with and without modifiers.
Part 5: Troubleshooting & Quality Control[1]
Self-Validating the Protocol
To ensure the system is working before committing the valuable batch:
-
The "Blank" Test: Inject the mobile phase blank. If you see "ghost peaks," your modifier (TEA/NH4OH) might be contaminated or degrading the column.
-
The Tailing Check: Inject a standard neutral marker (e.g., Toluene) followed by a standard amine (e.g., Benzylamine).[1][2] If the amine tails (Symmetry > 1.[3]5) while Toluene is sharp, your pH is not high enough, or the column silanols are active.[1][2]
Common Issues
-
Issue: Product decomposes during drying.
-
Issue: Low recovery on Silica.
References
-
BenchChem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Context for using 4-bromo-THP in couplings). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12750, 1,2,3,6-Tetrahydropyridine.[1][2] (Physical properties and pKa data).[3] Retrieved from
-
Sigma-Aldrich. 1,2,3,6-Tetrahydropyridine Product Specification. Retrieved from [1]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. (Downstream application context). Retrieved from
Sources
C13 NMR chemical shifts for 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
This guide provides a technical analysis of the C13 NMR chemical shifts for 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride , acting as a reference for structural validation in drug development workflows.
Given the scarcity of direct spectral data for this specific intermediate in open literature, this guide synthesizes predicted values based on verified structural analogs (MPTP, 4-Bromopyridine) and standard substituent increments. It compares these values against key alternatives to aid in signal assignment.
Structural Context & Numbering
The compound is a partially saturated pyridine derivative, often used as a precursor in the synthesis of 4-substituted piperidines. The "1,2,3,6-tetrahydropyridine" core indicates a double bond at the C4-C5 position.[1]
-
Core: Piperidine ring with unsaturation at C4.[1]
-
Substituent: Bromine at C4 (Vinyl bromide moiety).[1]
-
Salt Form: Hydrochloride (Protonated Nitrogen).[1]
Numbering Scheme:
-
N1: Nitrogen (Protonated).[1]
-
C2: Methylene (
to N, allylic to nowhere).[1] -
C3: Methylene (
to N, allylic to C4).[1] -
C4: Quaternary Vinyl Carbon (attached to Br).[1]
-
C5: Methine Vinyl Carbon.[1]
-
C6: Methylene (
to N, allylic to C5).[1]
Comparative C13 NMR Data Guide
The following table contrasts the predicted shifts of the target compound with experimentally verified analogs. This comparison isolates the effects of bromination , saturation , and salt formation .[1]
Table 1: Comparative C13 NMR Shifts (ppm) in DMSO-d
| Carbon Position | Target (Predicted) 4-Br-1,2,3,6-THP·HCl | Analog 1 (Experimental) MPTP·HCl* | Analog 2 (Aromatic) 4-Bromopyridine[1][2]·HCl | Shift Logic & Assignment |
| C2 ( | 41.0 – 43.0 | ~52.5 | 144.5 (CH) | Deshielded by N+ .[1][2] Upfield from MPTP due to lack of N-Methyl group.[1][2] |
| C3 ( | 29.0 – 31.0 | 27.5 | 128.0 (CH) | Allylic .[1][2] Minimal effect from N-protonation.[1][2] Consistent with tetrahydropyridine core.[1][3] |
| C4 (=C-Br) | 116.0 – 120.0 | 133.5 (=C-Ph) | 138.0 (C-Br) | Vinyl Bromide .[1][2] Upfield shift relative to MPTP (Heavy atom effect of Br vs Ph).[1] |
| C5 (=CH) | 122.0 – 126.0 | 118.5 | 128.0 (CH) | Vinyl Methine .[1] Typical alkene region. Slightly deshielded by |
| C6 ( | 42.0 – 44.0 | ~50.0 | 144.5 (CH) | Allylic & |
*MPTP·HCl = 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (Parkinsonian neurotoxin analog).[1][2]
Technical Insights for Assignment:
-
The "Salt Effect": Protonation of the nitrogen (HCl salt) typically causes a 2–5 ppm downfield shift (deshielding) on the
-carbons (C2, C6) compared to the free base, due to the positive charge density. -
Vinyl Bromide Signature: Look for a quaternary carbon signal around 118 ppm .[1] This is distinct from the C-Ph signal in MPTP (~133 ppm) and the aromatic C-Br in bromopyridine (~138 ppm).[2]
-
Symmetry: Unlike 4-bromopyridine, this molecule is not symmetric .[1][2] You will observe distinct signals for C2 and C6, and for C3 (C5 is a methine).[1]
Experimental Protocol: NMR Acquisition
To ensure reproducible data comparable to the values above, follow this standardized workflow.
Objective: Acquire high-resolution C13 NMR spectra for structural confirmation.
-
Sample Preparation:
-
Mass: Weigh 20–30 mg of 4-Bromo-1,2,3,6-tetrahydropyridine HCl.
-
Solvent: Dissolve in 0.6 mL DMSO-d
. -
Vessel: Transfer to a clean, dry 5mm NMR tube. Filter if any turbidity persists.[1]
-
-
Acquisition Parameters (Standard 400 MHz Instrument):
-
Processing:
-
Line Broadening (LB): 1.0 – 3.0 Hz.[1]
-
Referencing: Set DMSO-d
septet center to 39.52 ppm .
-
Structural Analysis & Pathway Visualization
The following diagram illustrates the structural relationship between the target compound and its common analogs, highlighting the chemical shift transformations.
Caption: Structural relationship showing the dramatic upfield shift of ring carbons upon saturation (Pyridine to THP) and the distinct shift of the Vinyl-Br moiety.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for general substituent increments and vinyl halide effects).[1]
-
PubChem. (n.d.).[1] this compound.[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Source for pyridine vs. piperidine salt shift trends).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Part 1: Executive Safety Directive (The "Why")
Treat this compound as a High-Hazard Intermediate with Potential Neurotoxicity.
While 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is often classified primarily as a skin and respiratory irritant (H315, H319, H335) in vendor Safety Data Sheets (SDS), a "check-the-box" safety approach is insufficient for this structural class.
The Scientific Rationale for Elevated Precautions: This molecule possesses a tetrahydropyridine (THP) core . Historically, THP derivatives—most notably MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—can act as pro-toxins. In biological systems, lipophilic THPs can cross the blood-brain barrier and be oxidized by monoamine oxidase B (MAO-B) into pyridinium species (similar to MPP+), which are potent mitochondrial toxins that cause permanent Parkinsonian symptoms.
Although the specific neurotoxic potential of the 4-bromo analog is not definitively established in public toxicology literature, the Precautionary Principle mandates that we handle it as if it shares this metabolic liability until proven otherwise.
Part 2: Hierarchy of Controls & PPE Matrix
Do not rely solely on PPE.[1] Engineering controls are your primary defense.
Engineering Controls (Mandatory)
-
Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: As an HCl salt, this compound is prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.
-
Ventilation: Ensure hood face velocity is calibrated to 0.5 m/s (100 fpm).
Personal Protective Equipment (PPE) Matrix
| Body Area | PPE Requirement | Technical Justification |
| Hands (Solid) | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) | Provides varying breakthrough times and visual breach detection. |
| Hands (Solution) | Silver Shield / Laminate (if handling >100mL stock) | Tetrahydropyridines in organic solvents (DCM, DMF) permeate nitrile rapidly. |
| Respiratory | P100/OV Combo (Only if outside hood - Emergency) | N95 is insufficient. You need protection against both particulates (salt dust) and organic vapors. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that act as HCl generators upon contact with mucosal moisture. |
| Body | Tyvek® Lab Coat (Disposable) + Cuffs taped | Prevents fabric contamination. Cotton coats trap dust; Tyvek repels it. |
Part 3: Operational Protocol (Step-by-Step)
This protocol is designed to isolate the operator from the chemical at every stage.
Phase A: Weighing & Transfer
Objective: Transfer solid without generating airborne dust.
-
Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat (pig mat) to capture invisible micro-spills.
-
Static Neutralization: Aim an anti-static gun at the reagent bottle for 5 seconds before opening. HCl salts are notoriously "fly-away" powders.
-
The "Coffin" Method:
-
Tare a screw-top vial (the destination).
-
Transfer the solid using a disposable spatula.
-
Immediately cap the vial.
-
Wipe the exterior of the vial with a Kimwipe dampened in Methanol before removing it from the balance area.
-
-
Waste: Place the contaminated spatula and Kimwipe directly into a solid hazardous waste bag inside the hood.
Phase B: Solubilization
Objective: Dissolve the salt safely. Note that tetrahydropyridines are often bases, but this is the hydrochloride salt.
-
Solvent Choice: Common solvents include Methanol (MeOH) or Dichloromethane (DCM).
-
Caution: If using DCM, the permeation rate through nitrile gloves is <5 minutes. Do not touch the liquid.
-
-
Addition Order: Add solvent to the solid, not solid to solvent. This prevents a "puff" of powder from being displaced by the liquid.
-
Venting: As the HCl salt dissolves, slight pressure changes may occur. If using a septum-capped vial, insert a bleed needle connected to an inert gas line or bubbler to equalize pressure.
Phase C: Reaction Setup
Objective: Use in synthesis (e.g., Suzuki coupling or N-alkylation).
-
Free-Basing (If required): If your protocol requires the free base, you will likely treat with Carbonate or TEA.
-
Risk Alert: The free base form is likely more lipophilic and more volatile than the HCl salt. This increases the neurotoxic risk (skin absorption and inhalation).
-
Action: Once free-based, strictly limit open-vessel operations. Keep reaction temperatures below the boiling point of the solvent.
-
Part 4: Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Full Tyvek suit, double gloves, and P100 respirator.
-
Do NOT Sweep: Sweeping generates dust.
-
Method: Cover the spill with a wet paper towel (dampened with water) to solubilize and weigh down the powder. Scoop the damp mass into a waste container.[2][3]
Disposal Plan
-
Classification: Segregate as Halogenated Organic Waste .
-
Labeling: Explicitly mark the waste tag with: "Contains Tetrahydropyridine Derivative - Potential Neurotoxin." This alerts waste handlers downstream.
-
Quenching: If the material is in a reactive mixture, quench according to the other reagents (e.g., dilute acid/base) before disposal.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the "Chain of Custody" for safe handling, emphasizing the critical control points (CCPs) where exposure risk is highest.
Caption: Operational workflow emphasizing Critical Control Points (CCP) where static discharge or aerosolization presents the highest risk of exposure.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromopyridine hydrochloride. Retrieved from
-
Cayman Chemical. (2023).[1] Safety Data Sheet: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Hydrochloride. (Used for structural hazard analogy). Retrieved from
-
Tokyo Chemical Industry (TCI). (2025). Product Specification: 4-Bromopyridine Hydrochloride.[4][5][6] Retrieved from
-
University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
